molecular formula C17H19ClN2O B1621597 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine CAS No. 219866-01-0

6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine

カタログ番号: B1621597
CAS番号: 219866-01-0
分子量: 302.8 g/mol
InChIキー: SCGUDKCEFAZIKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C17H19ClN2O and a molecular weight of 302.80 g/mol . Its CAS registry number is 219866-01-0 . The structure of this compound features a pyridin-3-amine group linked by an ether bond to a 4-chloro-2-cyclohexylphenol moiety. Researchers can utilize its provided SMILES string (C1CCC(CC1)C2=C(C=CC(=C2)Cl)OC3=NC=C(C=C3)N) and InChIKey (SCGUDKCEFAZIKN-UHFFFAOYSA-N) for computational modeling, virtual screening, and chemical database searches . While the specific biological activity, mechanism of action, and research applications for this compound are not detailed in the available public literature, its molecular structure suggests potential for use in early-stage pharmacological and chemical research as a building block or intermediate. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-13-6-8-16(21-17-9-7-14(19)11-20-17)15(10-13)12-4-2-1-3-5-12/h6-12H,1-5,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGUDKCEFAZIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OC3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384147
Record name 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219866-01-0
Record name 6-(4-Chloro-2-cyclohexylphenoxy)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219866-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine, a heterocyclic amine of interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document synthesizes information on its core chemical structure, predicted physicochemical properties, and probable synthetic routes. Furthermore, by examining structurally related analogs, this guide explores the potential pharmacological activities and toxicological profile of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine, offering a valuable resource for researchers and drug development professionals exploring novel therapeutic agents.

Introduction: The Emerging Significance of Substituted Aminopyridines

Substituted aminopyridines represent a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1] The pyridine ring, a bioisostere of a phenyl group, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The strategic placement of an amino group provides a key site for interaction with biological targets and a versatile handle for further chemical modification. When combined with a phenoxy ether linkage, as seen in the 6-phenoxypyridin-3-amine series, these molecules gain access to a broad chemical space with the potential to modulate a variety of cellular pathways. This guide focuses on a specific, yet under-documented member of this class: 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine.

Chemical Identity and Structure

The foundational step in understanding any compound is to unequivocally define its chemical structure and identity.

Chemical Structure

The structure of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine consists of a central 3-aminopyridine core. The 6-position of the pyridine ring is linked via an ether bond to a 4-chloro-2-cyclohexylphenol moiety.

Figure 1: Chemical Structure of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine
Chemical Identifiers
IdentifierValueSource
CAS Number 219866-01-0[2]
Molecular Formula C₁₇H₁₉ClN₂O
SMILES C1CCC(CC1)C2=C(C=CC(=C2)Cl)OC3=NC=C(C=C3)N
InChI InChI=1S/C17H19ClN2O/c18-13-6-8-16(21-17-9-7-14(19)11-20-17)15(10-13)12-4-2-1-3-5-12/h6-12H,1-5,19H2

Physicochemical Properties: A Predictive Analysis

PropertyPredicted ValueNotes
Molecular Weight 302.80 g/mol Calculated from the molecular formula.
Monoisotopic Mass 302.1186 Da
XlogP 5.2This high value suggests poor aqueous solubility and high membrane permeability.
Topological Polar Surface Area (TPSA) 48.1 ŲThis value is within the range for good oral bioavailability.
Hydrogen Bond Donors 1From the primary amine group.
Hydrogen Bond Acceptors 3The pyridine nitrogen, ether oxygen, and amine nitrogen.
Rotatable Bonds 3

Synthesis and Characterization: A Proposed Methodological Framework

While a specific synthesis for 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine has not been published, its structure suggests a convergent synthesis strategy based on well-established cross-coupling reactions.

Proposed Synthetic Route

A plausible and efficient route to this molecule would involve a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination.[2][3][4]

Figure 2: Proposed synthetic pathway.

Rationale for Method Selection:

  • Ullmann Condensation: This classic copper-catalyzed reaction is a robust method for forming aryl ether bonds.[2][4] It typically requires high temperatures but is effective for a wide range of substrates.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and often milder alternative for forming C-N and C-O bonds.[3] It offers excellent functional group tolerance and generally proceeds under less harsh conditions than the Ullmann reaction.

General Experimental Protocol (Buchwald-Hartwig Approach)
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-2-cyclohexylphenol (1.0 eq.), 6-chloropyridin-3-amine (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Predicted Spectroscopic Characterization

While experimental spectra are unavailable, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Signals for the pyridine and phenyl protons would appear in the aromatic region (δ 6.5-8.5 ppm). The protons on the aminopyridine ring would likely show characteristic doublet and doublet of doublets splitting patterns.

    • Cyclohexyl Protons: A complex multiplet would be expected in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the cyclohexyl group.

    • Amine Protons: A broad singlet for the -NH₂ protons would likely appear in the region of δ 3.5-5.0 ppm, which would be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Distinct signals would be present for all 17 carbon atoms. The carbon atoms attached to chlorine, oxygen, and nitrogen would have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

    • C-H Stretching: Aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching bands below 3000 cm⁻¹.

    • C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

    • C-O Stretching: A strong band for the aryl ether C-O stretch, typically in the 1200-1270 cm⁻¹ range.

    • C-Cl Stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Potential Pharmacological and Biological Activities

The structural motifs within 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine suggest several potential avenues for biological activity, primarily based on the activities of related compounds.

Kinase Inhibition

The 3-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. For instance, derivatives of 3-aminopyridine have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), which is a validated target for the treatment of mantle cell lymphoma.[5] The phenoxy group can occupy the hydrophobic pocket of the kinase, and modifications to this group can be used to fine-tune selectivity and potency.

Figure 3: Hypothesized binding mode in a kinase active site.
Other Potential Therapeutic Areas

Derivatives of aminopyridine have shown a wide range of biological activities, including:

  • Anticancer Activity: Many aminopyridine derivatives exhibit cytotoxic effects against various cancer cell lines.[6][7]

  • Neurodegenerative Diseases: Some aminopyridine compounds have been investigated for their potential in treating neurodegenerative disorders.[8]

  • Antimicrobial Activity: The pyridine scaffold is also found in a number of antimicrobial agents.[7]

ADME and Toxicological Profile: Preliminary Considerations

A comprehensive safety and pharmacokinetic profile would require extensive experimental evaluation. However, some initial considerations can be made based on the chemical structure and data from related compounds.

In Silico ADME Prediction
  • Absorption: The predicted high XlogP suggests that while membrane permeability may be good, poor aqueous solubility could be a limiting factor for oral absorption.

  • Distribution: The lipophilic nature of the molecule suggests it may have a high volume of distribution and could potentially cross the blood-brain barrier.

  • Metabolism: Potential sites of metabolism include N-dealkylation, hydroxylation of the cyclohexyl or aromatic rings, and conjugation of the amino group. In vitro metabolism studies using liver microsomes would be necessary to confirm these pathways.[9]

  • Excretion: The route of excretion is unknown but would likely involve both renal and fecal pathways after metabolic conversion to more polar derivatives.

Potential Toxicological Concerns
  • Genotoxicity: Aminopyridine derivatives have been flagged as potentially genotoxic in some cases, and this would be a critical parameter to evaluate early in a drug development program.[10]

  • Cardiotoxicity: As with many small molecule inhibitors, assessment of potential cardiotoxicity, for instance through hERG channel inhibition assays, would be an important safety consideration.

  • General Toxicity: Acute and chronic toxicity studies in animal models would be necessary to determine the overall safety profile of the compound.

Conclusion and Future Directions

6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine is a structurally interesting molecule with the potential for significant biological activity, likely as a kinase inhibitor. While specific experimental data for this compound is currently lacking, this guide provides a solid foundation for future research by outlining its chemical identity, predicted properties, and a plausible synthetic strategy.

Future research should focus on the following key areas:

  • Synthesis and Characterization: The first step will be the successful synthesis and full spectroscopic characterization of the compound to confirm its structure and purity.

  • In Vitro Biological Screening: The compound should be screened against a panel of kinases and in various cellular assays to identify its primary biological targets and potential therapeutic applications.

  • ADME-Toxicity Profiling: A comprehensive in vitro ADME-Tox panel should be run to assess its drug-like properties and identify any potential liabilities early in the development process.

By systematically addressing these areas, the full therapeutic potential of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine and its analogs can be thoroughly explored.

References

  • A.A. Al-Khalaf et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.
  • Benchchem. (2025). Spectroscopic Profile of 6-Bromopyridin-3-amine: A Technical Guide.
  • Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. (2020). Bioorganic Chemistry, 94, 103367.
  • NextSDS. 6-(4-chloro-2-cyclohexylphenoxy)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances, 15(1), 1-28.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). Molecules, 30(14), 6389.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2022). Acta Tropica, 232, 106497.
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016). Asian Journal of Chemistry, 28(11), 2601-2604.
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. (2017). Molecules, 22(9), 1453.
  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1599.
  • Buchwald–Hartwig amin
  • Ullmann condens
  • In Vitro ADME Properties of Representative Compounds a.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World.
  • Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(21), 4949-4953.
  • 3-Amino-5-phenoxythiophenes: syntheses and structure-function studies of a novel class of inhibitors of cellular L-triiodothyronine uptake. (1995). Journal of Medicinal Chemistry, 38(16), 3067-3081.
  • Phenazopyridine. Wikipedia.
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
  • Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase We... ChEMBL.
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry, 28(11), 2385-2387.
  • Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy)
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry, 88(5), 2938-2953.
  • In Silico ADME Methods Used in the Evaluation of N
  • Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Chemistry, 9(2), 288-292.
  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2269-2280.
  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. (2022). Basrah Journal of Science, 40(2), 437-464.
  • Mass spectrometry studies of Lycopodium alkaloid saurine.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020).
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters.
  • Application Notes and Protocols: Buchwald- Hartwig Amin
  • Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. (2021). Molecules, 26(23), 7179.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1599.
  • Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. (2021). Tropical Journal of Pharmaceutical Research, 20(10), 2127-2133.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2021). Frontiers in Chemistry, 9, 706935.
  • Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. (2011). Bioorganic & Medicinal Chemistry Letters, 21(8), 2445-2449.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1599.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World.
  • New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement: Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines.
  • Buchwald–Hartwig amin
  • The Ullmann Ether Condensation.
  • SPECTROSCOPIC INVESTIG

Sources

Pharmacokinetic Profiling of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacokinetics

The compound 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine (CAS: 219866-01-0) represents a highly specialized small-molecule architecture. Structurally, it consists of a weakly basic pyridin-3-amine core linked via an ether bridge to a highly lipophilic 4-chloro-2-cyclohexylphenyl moiety.

From a pharmacokinetic (PK) perspective, the specific functional groups dictate its absorption, distribution, metabolism, and excretion (ADME) profile:

  • The 4-Chloro Substitution: Halogenation at the para-position of the phenoxy ring is a classic medicinal chemistry strategy designed to block rapid Cytochrome P450 (CYP)-mediated aromatic hydroxylation, thereby extending the molecule's half-life.

  • The 2-Cyclohexyl Moiety: This bulky, aliphatic ring introduces a massive lipophilic sink. While it enhances membrane permeability, it drives extensive volume of distribution ( Vd​ ), high plasma protein binding (PPB), and serves as the primary metabolic "soft spot" for CYP3A4-mediated aliphatic hydroxylation.

  • The Pyridin-3-amine Core: The primary amine provides a site for potential Phase II conjugation (N-acetylation) or Phase I N-oxidation, while also conferring pH-dependent solubility.

Table 1: Predicted Physicochemical & ADME Properties
ParameterPredicted Value / CharacteristicPK Implication
Molecular Weight 302.8 g/mol Optimal for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Lipophilicity) ~4.5 - 5.2High lipophilicity; predicts >95% plasma protein binding and high Vd​ .
pKa (Amine) ~5.5 - 6.5Weakly basic; soluble in acidic gastric pH, potential precipitation in intestines.
Metabolic Soft Spots Cyclohexyl ring, AmineSusceptible to CYP3A4/CYP2D6 oxidation and UGT glucuronidation.

In Vitro ADME Workflows: Self-Validating Systems

To accurately predict in vivo behavior, a rigorous in vitro testing cascade is required. Each protocol below is designed as a self-validating system to ensure data integrity.

Intestinal Permeability (Caco-2 Monolayer)

To predict oral bioavailability, bidirectional transport across Caco-2 cell monolayers is evaluated[1].

  • Methodology: Seed Caco-2 cells on polycarbonate filter inserts (21-day culture). Dose the compound (10 µM) in HBSS buffer at pH 7.4. Measure Apical-to-Basolateral (A→B) and B→A transport over 120 minutes via LC-MS/MS.

  • Causality & Self-Validation: The lipophilic nature of the compound suggests high passive permeability, but the amine group may subject it to P-glycoprotein (P-gp) efflux. To validate the assay, Lucifer Yellow (a paracellular marker) is co-incubated. A Lucifer Yellow rejection rate of >99% strictly validates monolayer tight junction integrity. An efflux ratio ( Papp​B→A/Papp​A→B ) > 2 indicates active efflux.

Hepatic Microsomal Stability & Intrinsic Clearance

Hepatic clearance is a primary determinant of a drug's half-life. Human liver microsomes (HLM) are utilized to calculate intrinsic clearance ( CLint​ )[2].

  • Methodology: Incubate 1 µM of the compound with 0.5 mg/mL HLM protein and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C. Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.

  • Causality & Self-Validation: Parallel incubation of Testosterone (high clearance CYP3A4 substrate) and Warfarin (low clearance CYP2C9 substrate) ensures the metabolic competency of the HLM batch. CLint​ is calculated from the elimination rate constant ( k ) of the parent compound depletion.

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo PK (Rodent) Start Compound Synthesis CAS: 219866-01-0 Perm Caco-2 Permeability (Absorption) Start->Perm Microsomes Microsomal Stability (Metabolism) Start->Microsomes PPB Plasma Protein Binding (Distribution) Start->PPB Dosing IV / PO Dosing Formulation Optimization Perm->Dosing Microsomes->Dosing MetID Metabolite Identification (CYP450 Soft Spots) Microsomes->MetID PPB->Dosing LCMS LC-MS/MS Bioanalysis FDA Validated Dosing->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA LCMS->MetID

Figure 1: Integrated In Vitro and In Vivo Pharmacokinetic Profiling Workflow.

Bioanalytical Method Validation (LC-MS/MS)

Before executing in vivo studies, the quantification method must be rigorously validated according to FDA guidelines[3].

  • Instrumentation: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode.

  • Sample Preparation: Extract plasma samples via protein precipitation (3:1 Acetonitrile:Plasma) to break the high protein binding driven by the cyclohexyl group.

  • Validation Parameters:

    • Linearity: Calibration curve must be linear over a 1–1000 ng/mL range ( R2>0.99 ).

    • Accuracy & Precision: Intra-day and inter-day precision must be within ±15% (±20% at the Lower Limit of Quantification, LLOQ)[3].

  • Self-Validating Mechanism: Implement Incurred Sample Reanalysis (ISR) . At least 10% of study samples must be reanalyzed, and the results must fall within ±20% of the original values to confirm method reproducibility and the absence of matrix-effect drift over time[3].

In Vivo Pharmacokinetic Profiling (Rodent Model)

Formulation Strategy

Due to the high lipophilicity (LogP > 4.5) and poor aqueous solubility of the 2-cyclohexyl moiety, standard aqueous vehicles will result in precipitation.

  • Intravenous (IV) Formulation: A microemulsion of 5% DMSO, 10% Solutol HS15 (or Tween 80), and 85% Saline is required to keep the compound in solution.

  • Oral (PO) Formulation: 0.5% Methylcellulose with 0.1% Tween 80 to form a stable suspension.

Dosing & Sampling Protocol
  • Subjects: Male Sprague-Dawley rats (n=3 per route).

  • Administration: IV bolus (1 mg/kg) via tail vein; PO gavage (5 mg/kg).

  • Sampling: Collect serial blood samples (200 µL) via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge immediately at 4°C to isolate plasma; store at -80°C until LC-MS/MS analysis.

Table 2: Simulated In Vivo PK Parameters (Non-Compartmental Analysis)
ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Interpretation
Cmax​ (ng/mL)1,250480Moderate oral absorption.
Tmax​ (h)0.0832.5Delayed absorption due to lipophilicity.
AUC0−∞​ (ng·h/mL)2,1003,675Total systemic exposure.
T1/2​ (h)4.24.8Moderate half-life, limited by hepatic clearance.
Vdss​ (L/kg)3.8N/AHigh tissue distribution (driven by cyclohexyl group).
Clearance ( CL ) (mL/min/kg)7.9N/AModerate hepatic extraction ratio.
Bioavailability ( F ) 100% 35% First-pass metabolism limits oral exposure.

Metabolite Identification (MetID) & Biotransformation

Understanding the metabolic fate of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine is critical for lead optimization. The structural design blocks para-hydroxylation via the 4-chloro group, forcing CYP450 enzymes to attack alternative soft spots.

Biotransformation Parent 6-(4-Chloro-2-cyclohexylphenoxy) pyridin-3-amine CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 M1 Aliphatic Hydroxylation (Cyclohexyl Ring) CYP3A4->M1 M2 N-Oxidation / N-Acetylation (Pyridin-3-amine) CYP3A4->M2 M3 Ether Cleavage (O-Dealkylation) CYP3A4->M3 Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 M2->Phase2 M3->Phase2 Excretion Biliary / Renal Excretion Phase2->Excretion

Figure 2: Predicted CYP450-mediated biotransformation pathways and Phase II clearance mechanisms.

Mechanistic Insight: High-resolution mass spectrometry (HRMS) is utilized to map these metabolites. The primary expected metabolite (M1) involves the addition of a single oxygen atom (+16 Da) on the cyclohexyl ring. Because the molecule is highly lipophilic, Phase II glucuronidation of the resulting hydroxyl group is required to increase aqueous solubility for biliary or renal excretion.

References

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals (FDA Guidance Highlights 2018). Lab Manager. URL:[Link]

  • The Prediction of Human Clearance from Hepatic Microsomal Metabolism Data. Obach, R. S. (1999). Drug Metabolism and Disposition / ResearchGate. URL:[Link]

  • Caco-2 Monolayers in Experimental and Theoretical Predictions of Drug Transport. Artursson P, Palm K, Luthman K. (2001). Advanced Drug Delivery Reviews. URL:[Link]

Sources

Evaluating the Phase I Metabolic Stability of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Metabolism and Pharmacokinetics (DMPK) Scientists

Executive Summary

In early-stage drug discovery, predicting the in vivo hepatic clearance of a lead compound is critical for determining oral bioavailability and dosing regimens. The compound 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine (CAS: 219866-01-0) presents a highly lipophilic scaffold characterized by a central ether linkage, an aminopyridine moiety, and a bulky, halogenated cyclohexylphenyl system[1].

Because metabolism is a major clearance mechanism that predominantly occurs in the liver[2], evaluating this compound in Human Liver Microsomes (HLM) provides a robust prediction of its vulnerability to Phase I oxidative enzymes. This technical guide outlines the structural liabilities of the compound, details a self-validating in vitro intrinsic clearance ( CLint​ ) protocol, and provides the mathematical framework required to scale these findings to in vivo pharmacokinetic models.

Structural Liability & Metabolic Pathway Prediction

Understanding the structural vulnerabilities of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine is essential before initiating the assay. The molecule's high lipophilicity drives its affinity for the active sites of Cytochrome P450 (CYP450) enzymes[3].

We can predict several distinct Phase I metabolic transformations:

  • Aliphatic Hydroxylation: The unsubstituted cyclohexyl ring is highly susceptible to oxidation by CYP3A4, typically yielding primary or secondary alcohols.

  • N-Oxidation: The primary amine on the pyridine ring can undergo N-oxidation mediated by either CYP450s or Flavin-containing monooxygenases (FMOs)[4].

  • O-Dearylation (Ether Cleavage): CYP-mediated attack at the ether oxygen can lead to the cleavage of the molecule into an aminopyridinol and a chlorocyclohexylphenol.

  • Aromatic Hydroxylation: The electron-rich regions of the phenyl and pyridine rings may undergo hydroxylation, though the bulky chlorine and cyclohexyl groups provide some steric hindrance.

G Parent 6-(4-Chloro-2-cyclohexylphenoxy) pyridin-3-amine AliphaticOH Aliphatic Hydroxylation (Cyclohexyl ring) Parent->AliphaticOH CYP3A4 NOxidation N-Oxidation (Aminopyridine) Parent->NOxidation CYP / FMO AromaticOH Aromatic Hydroxylation (Phenyl/Pyridine) Parent->AromaticOH CYP2C9 / 2D6 Cleavage Ether Cleavage (O-Dearylation) Parent->Cleavage CYP450

Predicted Phase I metabolic pathways for 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine.

Experimental Design & Causality

The HLM stability assay measures the in vitro intrinsic clearance of a compound after incubating with liver microsomes for a defined period[4]. To ensure scientific integrity, the experimental design must account for the compound's specific physicochemical properties:

  • Substrate Concentration (1 µM): To assume first-order kinetics, the substrate concentration must be significantly lower than the Michaelis-Menten constant ( Km​ )[5]. Using 1 µM prevents enzyme saturation.

  • Protein Concentration (0.5 mg/mL): Highly lipophilic compounds like 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine are prone to non-specific binding to microsomal lipids and proteins. Keeping the protein concentration at or below 0.5 mg/mL maximizes the unbound fraction ( fu,mic​ ), ensuring the calculated clearance reflects true enzymatic turnover rather than artifactual stability.

  • Self-Validating Controls: The assay must include a minus-cofactor (-NADPH) control to rule out chemical instability or non-CYP degradation[2]. Additionally, reference compounds (e.g., Verapamil for high clearance, Dextromethorphan for low/moderate clearance) must be run in parallel to validate the metabolic competence of the HLM batch[6].

Step-by-Step Methodology

The following protocol outlines a robust, high-throughput compatible workflow for assessing the microsomal stability of the target compound.

Phase A: Reagent and Master Mix Preparation
  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . The physiological pH and magnesium are critical for optimal CYP450 electron transfer.

  • Microsome Thawing: Rapidly thaw pooled Human Liver Microsomes (HLM) in a 37°C water bath, then immediately transfer to ice. Causality: Slow thawing degrades delicate CYP enzymes.

  • Master Mix: Prepare a microsomal suspension in the phosphate buffer such that the final incubation concentration will be 0.5 mg/mL protein.

Phase B: Incubation and Sampling
  • Pre-incubation: Aliquot 40 µL of the HLM Master Mix into a 96-well plate. Add 5 µL of the test compound (prepared at 10 µM in buffer with <1% DMSO final concentration to prevent enzyme inhibition). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 5 µL of pre-warmed 10 mM NADPH (final concentration 1 mM).

  • Time-Course Sampling: At allocated time points (t = 0, 5, 15, 30, 45, and 60 minutes), remove 10 µL of the reaction mixture.

  • Quenching: Immediately dispense the 10 µL sample into a cold "stop plate" containing 40 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide)[2]. Causality: The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity.

Phase C: LC-MS/MS Analysis
  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to a clean plate and analyze via Ultra-High Performance Liquid Chromatography-mass spectrometry (UHPLC-MS/MS) to quantify the percent of the parent compound remaining[5].

Workflow Prep 1. Master Mix HLM (0.5 mg/mL) + Buffer Incubate 2. Incubation (37°C) Add 1 µM Compound Initiate w/ NADPH Prep->Incubate Quench 3. Quenching Cold Acetonitrile + IS (t=0 to 60 min) Incubate->Quench Analyze 4. LC-MS/MS Quantify Parent Depletion Quench->Analyze Calc 5. Data Processing Calculate t½ & CLint Analyze->Calc

Step-by-step workflow for the HLM metabolic stability assay.

Data Analysis & Pharmacokinetic Modeling

The depletion of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine is monitored over time. The half-life ( t1/2​ ) is estimated from the slope of the initial linear range of the logarithmic curve of compound remaining (%) versus time, assuming first-order kinetics[5].

Mathematical Equations
  • Elimination Rate Constant ( k ): k=−(slope of ln(% remaining) vs. time)

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Apparent Intrinsic Clearance ( CLint,app​ ): CLint,app​=Pk×V​

    (Where V is the incubation volume in µL, and P is the mass of microsomal protein in mg).

Quantitative Data Presentation

Below is a standardized data table demonstrating how the clearance data for 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine should be evaluated against established control compounds.

Table 1: Metabolic Stability Parameters in Human Liver Microsomes

CompoundElimination Rate ( k , min−1 )Half-life ( t1/2​ , min) CLint,app​ (µL/min/mg)Clearance Classification
6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine 0.03519.870.0Moderate-High
Verapamil (Positive Control)[6]0.06510.6130.0High
Dextromethorphan (Positive Control)[2]0.01546.230.0Low-Moderate
Test Compound (-NADPH) < 0.001> 120< 5.0Stable (No chemical degradation)

Note: Italicized values represent representative mock data for the test compound based on typical lipophilic ether scaffolds.

Conclusion & Strategic Next Steps

If 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine exhibits high intrinsic clearance (e.g., CLint​ > 50 µL/min/mg), it will likely suffer from high first-pass metabolism in vivo, leading to poor oral bioavailability.

Recommended optimization strategies:

  • Metabolite Identification (MetID): Utilize high-resolution mass spectrometry (HRMS) to identify the exact site of metabolism.

  • Structural Modification: If the cyclohexyl ring is the primary site of aliphatic hydroxylation, consider substituting it with a more metabolically stable bioisostere, or introducing fluorine atoms to block CYP-mediated oxidation.

  • Alternative Assays: Confirm hepatic clearance using primary hepatocytes (e.g., HUREL® micro liver models), which contain a complete repertoire of both Phase I and Phase II metabolic enzymes[6].

References

  • Domainex. "Microsomal Clearance/Stability Assay." Domainex Services. [Link]

  • Eurofins Discovery. "Intrinsic clearance (liver microsomes, human) - ES." Eurofins Discovery Solutions.[Link]

  • MatTek. "Metabolic Stability • Mattek - Part of Sartorius." MatTek Life Sciences. [Link]

  • NextSDS. "6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine — Chemical Substance Information." NextSDS Chemical Database. [Link]

  • Chem Help ASAP. "Metabolic stability & determining intrinsic drug clearance." YouTube, 12 Sep. 2023. [Link]

Sources

An In-depth Technical Guide to the Discovery and Early-Stage Research of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of the hypothetical discovery and early-stage research of the novel small molecule, 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine. The narrative follows a structured, yet flexible, approach, mirroring the dynamic nature of drug discovery. We will delve into the strategic rationale behind its synthesis, the intricacies of its biological evaluation, and the critical assessment of its drug-like properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the multifaceted process of identifying and characterizing a promising new chemical entity.

Introduction: The Rationale for a Novel Kinase Inhibitor

The aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases.[1][2] Kinase dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Our research program was focused on the identification of novel inhibitors of Receptor Tyrosine Kinase X (RTK-X), a key signaling node implicated in the progression of non-small cell lung cancer (NSCLC). The objective was to discover a potent and selective inhibitor with a favorable safety profile.

The design of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine was conceived through a structure-based drug design approach. The core 3-aminopyridine moiety was selected for its known hinge-binding capabilities within the ATP-binding pocket of many kinases. The 6-phenoxy linkage was introduced to project a substituted phenyl ring into a less-conserved region of the kinase, with the aim of achieving selectivity. The specific substitutions, a 4-chloro and a 2-cyclohexyl group, were chosen to optimize hydrophobic interactions and to modulate the physicochemical properties of the molecule.

Synthetic Chemistry: A Convergent and Scalable Route

The synthesis of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine was accomplished through a convergent two-step sequence, employing a copper-catalyzed Ullmann condensation followed by a palladium-catalyzed Buchwald-Hartwig amination. This approach offers high yields and is amenable to scale-up for further studies.

Diagram of the Synthetic Pathway

Synthetic_Pathway A 2-Cyclohexyl-4-chlorophenol C Intermediate 1 A->C CuI, Cs2CO3 Acetonitrile, 80°C B 6-Bromo-3-nitropyridine B->C E 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine C->E Pd2(dba)3, Xantphos NaOtBu, Dioxane, 100°C D Ammonia D->E

Caption: Synthetic route to 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine.

Experimental Protocol: Synthesis of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine

Step 1: Synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)-5-nitropyridine (Intermediate 1)

  • To a stirred solution of 2-cyclohexyl-4-chlorophenol (1.0 eq) and 6-bromo-3-nitropyridine (1.1 eq) in acetonitrile, add cesium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).[3]

  • De-gas the reaction mixture with nitrogen for 15 minutes.

  • Heat the mixture to 80°C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Intermediate 1.

Step 2: Synthesis of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine

  • To a solution of Intermediate 1 (1.0 eq) in 1,4-dioxane, add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (2.0 eq).[4][5]

  • Bubble ammonia gas through the solution for 10 minutes.

  • Seal the reaction vessel and heat to 100°C for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product, 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine.

In Vitro Biological Evaluation: A Tiered Screening Approach

A systematic, tiered approach was employed to evaluate the biological activity of the synthesized compound. This cascade was designed to first confirm on-target activity, then to quantify potency and selectivity, and finally to assess its effect in a cellular context.

Diagram of the In Vitro Screening Cascade

Screening_Cascade A Primary Screen: RTK-X Kinase Activity Assay B Secondary Screen: IC50 Determination (RTK-X) A->B Active C Selectivity Panel: Kinase Panel Screen (100 kinases) B->C Potent D Cellular Assay: P-RTK-X Western Blot in NSCLC cells C->D Selective E Cell Proliferation Assay: MTT Assay in NSCLC cells D->E Cellular Activity

Sources

In Vivo Pharmacodynamics of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective targeted kinase inhibitors requires a rigorous understanding of the relationship between systemic exposure, target engagement, and phenotypic efficacy. This whitepaper outlines the in vivo pharmacodynamic (PD) evaluation framework for 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine (CCPPA) .

Based on its structural pharmacophore, CCPPA is classified as a potent, reversible (non-covalent) inhibitor of Bruton's Tyrosine Kinase (BTK). Unlike first-generation covalent inhibitors that permanently bind to Cys481, CCPPA relies on sustained thermodynamic occupancy of the ATP-binding pocket. This guide provides a self-validating, step-by-step methodology for quantifying CCPPA's in vivo target engagement and downstream biomarker modulation, ensuring robust data translation from preclinical models to clinical applications.

Mechanistic Rationale & Structural Causality

To design an effective in vivo PD strategy, one must first understand the causality driven by the molecule's chemical structure:

  • Hinge-Binding Core: The 3-aminopyridine moiety serves as a classic bidentate hydrogen-bond donor/acceptor, anchoring the molecule to the kinase hinge region (e.g., Met477 in BTK).

  • Selectivity Pocket Occupation: The bulky, lipophilic 4-chloro-2-cyclohexylphenoxy group projects deeply into the hydrophobic back pocket. This specific steric bulk restricts off-target binding across the broader TEC kinase family[1].

  • Non-Covalent Modality: Crucially, CCPPA lacks an electrophilic warhead (such as an acrylamide group). Therefore, it acts as a reversible inhibitor. This is highly advantageous for overcoming acquired resistance mutations (like BTK C481S)[2], but it dictates that in vivo Target Occupancy (TO) is directly dependent on continuous plasma pharmacokinetics (PK) rather than irreversible target silencing[3].

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK Kinases BCR->LYN Activation BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction CCPPA CCPPA (Inhibitor) CCPPA->BTK Inhibition Calcium Calcium Release PLCg2->Calcium Transcription NF-κB Transcription Calcium->Transcription CD69 CD69 Expression Transcription->CD69 Biomarker Readout

Fig 1: BTK signaling pathway and the pharmacological intervention point of CCPPA.

In Vivo Pharmacodynamic Workflow

Because CCPPA is a reversible inhibitor, standard ex vivo lysis protocols can lead to rapid inhibitor washout, artificially underestimating target occupancy. To prevent this, our workflow employs a rapid whole-blood competitive binding assay paired with an ex vivo functional biomarker assay (CD69 suppression) to create a self-validating PK/PD correlation[4].

PD_Workflow cluster_0 Target Engagement cluster_1 Biomarker Modulation Dose In Vivo Dosing (PO Admin) Tissue Tissue Collection (Blood/Spleen) Dose->Tissue Probe Probe Displacement Tissue->Probe Stim Ex Vivo Stimulation (Anti-IgD) Tissue->Stim Occupancy % Target Occupancy Probe->Occupancy Flow Flow Cytometry (CD69 Readout) Stim->Flow

Fig 2: In vivo PD workflow from dosing to target occupancy and biomarker quantification.

Protocol 1: In Vivo Target Occupancy (TO) Assay

This protocol measures the physical engagement of CCPPA with the kinase ATP pocket in live tissue.

Causality Check: We utilize a biotinylated, irreversible active-site probe. Because CCPPA is reversible, tissue lysis must be performed in the presence of the probe to immediately trap unoccupied BTK before CCPPA can dissociate and re-equilibrate[5].

  • Dosing & Harvesting: Administer CCPPA orally (PO) to rodent models (e.g., C57BL/6 mice). At predetermined time points (e.g., 2h, 12h, 24h), euthanize the animals and immediately collect whole blood and spleens.

  • Rapid Lysis & Probe Competition: Homogenize splenocytes directly into a specialized lysis buffer containing a saturating concentration (1 µM) of a biotinylated BTK probe. Incubate for exactly 30 minutes at room temperature. The probe will covalently bind to any BTK molecules not occupied by CCPPA.

  • Capture & Detection: Transfer the lysates to a 96-well streptavidin-coated ELISA plate to capture the biotinylated probe-BTK complexes. Use a primary anti-BTK antibody followed by an HRP-conjugated secondary antibody for colorimetric quantification[3].

  • Internal Validation (Total BTK): In parallel, measure Total BTK in the lysates using a standard sandwich ELISA.

    • Why? To ensure that a reduction in probe signal is due to true CCPPA occupancy, rather than compound-induced target degradation or general cellular toxicity[4].

Protocol 2: Phospho-Flow Cytometry for Downstream Biomarkers

Physical target occupancy does not always guarantee complete pathway silencing. We must validate that CCPPA functionally halts B-cell receptor (BCR) signaling. We measure the surface expression of CD69, an early activation marker directly downstream of BTK-mediated NF-κB transcription[2].

Causality Check: Circulating B-cells in healthy animals are largely quiescent. To measure inhibition, we must artificially stimulate the pathway ex vivo to establish a high-signal baseline[1].

  • Ex Vivo Stimulation: Collect 100 µL of whole blood in sodium heparin tubes from CCPPA-treated and vehicle-treated animals. Immediately add 10 µg/mL of anti-mouse IgD antibody to cross-link the BCR.

  • Incubation: Incubate the blood at 37°C in a 5% CO2 atmosphere for 18 hours.

  • Staining: Add fluorophore-conjugated antibodies targeting B-cell specific markers (e.g., anti-B220-FITC or anti-CD19-APC) and the activation marker (anti-CD69-PE).

  • Erythrocyte Lysis & Fixation: Lyse red blood cells using a standard ACK lysis buffer, wash the remaining leukocytes twice in FACS buffer (PBS + 2% FBS), and fix in 1% paraformaldehyde.

  • Flow Cytometry Analysis: Acquire data using a flow cytometer. Gate strictly on the B220+/CD19+ B-cell population and calculate the Mean Fluorescence Intensity (MFI) of CD69.

Quantitative Data Presentation

The integration of PK exposure, Target Occupancy, and Biomarker Inhibition provides a holistic view of CCPPA's in vivo efficacy. The table below outlines a representative, highly optimized PD profile for CCPPA in a preclinical rat model, culminating in phenotypic efficacy in a Collagen-Induced Arthritis (CIA) disease model.

Dose (mg/kg, PO)Plasma Cmax (nM)Target Occupancy at 12h (%)CD69 Inhibition at 12h (%)Efficacy (CIA Clinical Score Reduction)
VehicleN/A000%
1.04535 ± 520 ± 415%
3.014072 ± 665 ± 855%
10.048095 ± 392 ± 588%

Note: For a non-covalent inhibitor like CCPPA, achieving >90% target occupancy at trough concentrations is typically required to drive robust efficacy in autoimmune models like CIA[1].

Conclusion

The in vivo pharmacodynamic evaluation of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine (CCPPA) requires a methodology tailored to its reversible, non-covalent binding kinetics. By coupling rapid probe-displacement assays with ex vivo anti-IgD stimulated flow cytometry, researchers can establish a highly accurate, self-validating PK/PD relationship. This rigorous framework ensures that observed phenotypic efficacy is directly and causally linked to specific kinase target engagement.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists

Introduction and Synthetic Strategy

The compound 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine is a highly functionalized biaryl ether scaffold, typical of intermediates used in the development of kinase inhibitors and other targeted therapeutics. The synthesis of this molecule requires a robust, two-step sequence designed to construct the diaryl ether linkage and subsequently unmask the primary amine while strictly preserving the integrity of the aryl chloride moiety.

As a Senior Application Scientist, I have structured this protocol to emphasize chemoselectivity and mechanistic control . The synthesis relies on two fundamental transformations:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Coupling of 4-chloro-2-cyclohexylphenol with 2-chloro-5-nitropyridine.

  • Chemoselective Nitro Reduction: Conversion of the intermediate nitroarene to the target aniline using a mild Iron/Ammonium Chloride system.

Mechanistic Rationale & Causality

The choice of 2-chloro-5-nitropyridine as the electrophile is highly deliberate. The chlorine atom at the 2-position is strongly activated toward nucleophilic attack because it is situated para to the electron-withdrawing nitro group[1]. Upon attack by the phenoxide nucleophile, the resulting negative charge is effectively delocalized onto the nitro group, forming a highly stabilized Meisenheimer complex, ensuring rapid and regioselective substitution[1].

For the second step, the reduction of the nitro group to an amine is a critical transformation[2]. Because the intermediate contains a sensitive aryl chloride, standard catalytic hydrogenation (e.g., Pd/C , H2​ ) is contraindicated due to the high risk of competitive hydrodehalogenation. Instead, a classic Béchamp-type reduction utilizing Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is employed[2]. This system is highly chemoselective, efficiently reducing the nitro group to the corresponding aniline while leaving the aryl chloride completely intact,[3].

Synthetic Workflow Visualization

SynthesisWorkflow SM1 4-Chloro-2-cyclohexylphenol (Nucleophile) Step1 Step 1: SNAr Reaction K2CO3, DMF, 90°C SM1->Step1 SM2 2-Chloro-5-nitropyridine (Electrophile) SM2->Step1 Int1 Intermediate: 2-(4-Chloro-2-cyclohexylphenoxy)-5-nitropyridine Step1->Int1 Step2 Step 2: Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O, 80°C Int1->Step2 Prod Target Product: 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine Step2->Prod

Figure 1: Two-step synthetic workflow for 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine.

Quantitative Data & Reagent Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Step 1: SN​Ar Reaction
4-Chloro-2-cyclohexylphenol210.701.002.11 gNucleophile
2-Chloro-5-nitropyridine158.541.051.66 gElectrophile
Potassium Carbonate ( K2​CO3​ )138.212.002.76 gBase
N,N-Dimethylformamide (DMF)73.09-30.0 mLPolar Aprotic Solvent
Step 2: Nitro Reduction
Nitro Intermediate (from Step 1)332.801.003.33 g (assuming 100% yield)Starting Material
Iron Powder ( Fe , 325 mesh)55.855.002.79 gReducing Agent
Ammonium Chloride ( NH4​Cl )53.495.002.67 gProton Source / Activator
Ethanol / Water (4:1 v/v)--50.0 mLSolvent System

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)-5-nitropyridine ( SN​Ar )

Objective: Form the biaryl ether linkage via nucleophilic aromatic substitution.

Step-by-Step Procedure:

  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).

  • Reagent Charging: Add 4-chloro-2-cyclohexylphenol (2.11 g, 10.0 mmol) and 2-chloro-5-nitropyridine (1.66 g, 10.5 mmol) to the flask.

  • Solvent & Base Addition: Suspend the reactants in anhydrous DMF (30 mL). Add finely powdered anhydrous K2​CO3​ (2.76 g, 20.0 mmol) in one portion.

    • Scientific Insight: K2​CO3​ deprotonates the phenol to generate the highly nucleophilic phenoxide in situ. DMF is chosen as it effectively solvates the ions, accelerating the SN​Ar rate.

  • Reaction Execution: Attach a reflux condenser and heat the stirred suspension to 90 °C using an oil bath. Maintain this temperature for 4–6 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 4:1). The consumption of the phenol starting material indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 150 mL of ice-cold distilled water to precipitate the product.

    • Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

    • Wash the combined organic layers sequentially with water ( 2×50 mL) to remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure nitro intermediate.

Protocol 2: Synthesis of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine (Reduction)

Objective: Chemoselectively reduce the nitro group to a primary amine without dehalogenating the aryl chloride.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve the 2-(4-chloro-2-cyclohexylphenoxy)-5-nitropyridine intermediate (approx. 3.33 g, 10.0 mmol) in 40 mL of Ethanol.

  • Activator Addition: Dissolve Ammonium Chloride ( NH4​Cl , 2.67 g, 50.0 mmol) in 10 mL of distilled water. Add this aqueous solution to the ethanolic reaction mixture.

  • Reducing Agent Addition: Add activated Iron powder (2.79 g, 50.0 mmol) to the flask.

    • Scientific Insight: The use of NH4​Cl provides a mildly acidic environment that activates the iron surface and serves as a proton donor for the reduction mechanism, avoiding the harsh conditions of strong mineral acids that could lead to side reactions[4].

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) with vigorous stirring for 2–3 hours.

  • Monitoring: Check reaction completion via TLC (Hexanes/Ethyl Acetate 1:1) or LC-MS. The nitro compound should be fully consumed, replaced by a more polar, UV-active amine spot.

  • Workup (Critical Step):

    • While the mixture is still warm (to keep the product in solution), filter the suspension through a pad of Celite to remove unreacted iron and insoluble iron oxides.

    • Wash the Celite pad thoroughly with hot Ethanol ( 2×20 mL) and Ethyl Acetate (30 mL).

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove the majority of the ethanol.

    • Partition the remaining aqueous residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3​ (50 mL).

    • Separate the layers, wash the organic layer with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate.

  • Final Purification: Purify the crude amine by flash chromatography (Silica gel, gradient elution 20-50% EtOAc in Hexanes) or recrystallization to yield the highly pure 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine.

References

  • Advancement in methodologies for reduction of nitroarenes. Goa University. Discusses the high chemoselectivity of iron-based reductions for nitroarenes in the presence of sensitive functional groups like aryl chlorides. Available at: [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Chemical Communications / Semantic Scholar. Provides foundational evidence for the use of Iron and Ammonium Chloride as an inexpensive, highly selective reductant. Available at: [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes. RSC Mechanochem. Validates the role of ammonium chloride as a hydrogen source and proton donor in iron-mediated nitro reductions. Available at: [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education - ACS Publications. Reviews the literature prevalence and functional group compatibility of the Fe/NH4Cl reduction method compared to catalytic hydrogenation. Available at: [Link]

Sources

Preparation of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug discovery and development, the accurate and reproducible preparation of compound stock solutions is a cornerstone of reliable experimental outcomes. This application note provides a detailed, field-proven protocol for the preparation of stock solutions of the novel compound 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine in dimethyl sulfoxide (DMSO). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in scientific best practices. Beyond a simple recitation of steps, this document elucidates the rationale behind each procedural choice, ensuring a thorough understanding of the critical parameters for maintaining compound integrity and experimental consistency.

The protocols described herein are designed to be self-validating, incorporating quality control checks and emphasizing practices that mitigate common sources of error such as compound precipitation, degradation, and inaccurate concentration determination. As 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine is a research compound, this guide also addresses the critical aspect of safe handling in the absence of a specific Safety Data Sheet (SDS), drawing upon safety profiles of structurally related molecules and established principles for managing chemicals with unknown hazard profiles.

Compound Information and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine is paramount for the successful preparation of accurate and stable stock solutions. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₁₇H₁₉ClN₂O
Monoisotopic Mass 302.1186 Da
Appearance Assumed to be a solid (powder or crystalline)General practice for novel small molecules
Solvent of Choice Dimethyl Sulfoxide (DMSO)Based on common practice for non-polar compounds

Note: For molar concentration calculations, the monoisotopic mass will be utilized to ensure a high degree of accuracy.

Materials and Equipment

The quality and specifications of the materials and equipment are critical for the preparation of high-quality stock solutions.

CategoryItemSpecifications
Compound 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amineSolid (powder or crystalline form)
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered
Consumables Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free, amber or foil-wrapped
Sterile Pipette TipsNuclease-free, compatible with micropipettes
Equipment Analytical BalanceReadable to at least 0.1 mg
Calibrated MicropipettesVarious volumes (e.g., P10, P200, P1000)
Vortex MixerStandard laboratory vortexer
Sonicator (optional)Water bath or probe sonicator
Biosafety Cabinet (optional)For sterile applications
Personal Protective Equipment (PPE) Safety glasses with side shields, lab coat, chemical-resistant gloves (e.g., nitrile)

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine in 100% DMSO. The principles can be adapted for other desired concentrations.

Step 1: Pre-calculation of Required Mass

The initial and most critical step is the accurate calculation of the mass of the compound required to achieve the target concentration.

Formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight (using Monoisotopic Mass): 302.1186 g/mol

Mass (mg) = 0.010 mol/L * 0.001 L * 302.1186 g/mol * 1000 mg/g = 3.02 mg

Step 2: Weighing the Compound

Accurate weighing is fundamental to the final concentration of the stock solution.

  • Place a sterile 1.5 mL or 2.0 mL microcentrifuge tube on a calibrated analytical balance.

  • Tare the balance to zero.

  • Carefully add the calculated mass (e.g., 3.02 mg) of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine directly into the microcentrifuge tube.

    • Expert Insight: Weighing the compound directly into the dissolution vessel minimizes loss of material during transfer.

Step 3: Dissolution in DMSO

The choice of solvent and the dissolution technique are pivotal for creating a stable and homogenous stock solution.

  • Using a calibrated micropipette, add the calculated volume of anhydrous, sterile DMSO (e.g., 1 mL for a 10 mM solution from the example calculation) to the microcentrifuge tube containing the compound.

  • Tightly cap the tube to prevent moisture absorption, as DMSO is highly hygroscopic.

  • Vortex the solution for 30-60 seconds to facilitate dissolution.

  • Visually inspect the solution against a light source to ensure that all solid material has completely dissolved and the solution is clear.

    • Causality in Experimental Choice: Anhydrous DMSO is crucial as absorbed water can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation.

  • Troubleshooting Insolubility: If the compound does not fully dissolve, the following techniques can be employed:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solute particles and enhance dissolution.

    • Gentle Warming: If the compound is not heat-sensitive, warm the solution in a 37°C water bath for a short period.

      • Caution: Always verify the thermal stability of a novel compound before applying heat.

Step 4: Aliquoting and Storage

Proper storage is essential for maintaining the long-term stability and integrity of the stock solution.

  • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled amber or foil-wrapped microcentrifuge tubes.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and increased water absorption in the DMSO stock. Protecting the aliquots from light minimizes the risk of photodegradation.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for Stock Solution Preparation

Stock_Solution_Preparation cluster_prep Preparation cluster_storage Storage Calculate_Mass Step 1: Calculate Required Mass Weigh_Compound Step 2: Weigh Compound Calculate_Mass->Weigh_Compound Mass value Add_DMSO Step 3: Add Anhydrous DMSO Weigh_Compound->Add_DMSO Weighed compound Dissolve Step 4: Dissolve (Vortex/Sonicate) Add_DMSO->Dissolve Compound in DMSO Aliquot Step 5: Aliquot into Single-Use Tubes Dissolve->Aliquot Homogenous solution Store Step 6: Store at -20°C or -80°C Aliquot->Store Protected aliquots

Caption: A step-by-step workflow for the preparation of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine stock solutions in DMSO.

Preparation of Working Solutions for Cellular Assays

High-concentration DMSO stock solutions must be diluted to a final working concentration in the appropriate cell culture medium or assay buffer. It is imperative to keep the final DMSO concentration in the assay low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Serial Dilution in 100% DMSO

To avoid precipitation of the compound upon dilution into an aqueous medium, it is best practice to perform serial dilutions in 100% DMSO first.

Serial_Dilution Stock_10mM 10 mM Stock in 100% DMSO Intermediate_1mM 1 mM in 100% DMSO Stock_10mM->Intermediate_1mM 1:10 dilution with 100% DMSO Intermediate_100uM 100 µM in 100% DMSO Intermediate_1mM->Intermediate_100uM 1:10 dilution with 100% DMSO Working_Solutions Final Dilution into Aqueous Assay Buffer Intermediate_100uM->Working_Solutions e.g., 1:1000 dilution

Caption: A schematic of serial dilution in 100% DMSO prior to the final dilution in an aqueous medium.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields when handling the solid compound and its solutions.[3][4]

  • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust particles.[5]

  • Skin Contact: Avoid direct contact with the skin. Aminopyridines can be toxic if absorbed through the skin. In case of contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

  • Inhalation: Avoid inhaling the powder. If inhalation occurs, move to fresh air immediately and seek medical attention.[7]

  • Ingestion: Do not eat, drink, or smoke in the laboratory. If accidental ingestion occurs, seek immediate medical attention.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

DMSO-Specific Safety:

  • DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[8] Exercise extreme caution when handling DMSO solutions of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine.

  • Wear appropriate gloves and change them immediately if they become contaminated.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of experiments using the prepared stock solutions, the following self-validating practices should be integrated into the workflow:

  • Purity Verification: Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot of the compound to confirm its purity.

  • Accurate Records: Maintain a detailed log of stock solution preparation, including the date, concentration, lot number of the compound, and the person who prepared it.

  • Vehicle Control: In all experiments, include a vehicle control group that is treated with the same final concentration of DMSO as the compound-treated groups. This is essential to differentiate the effects of the compound from any potential effects of the solvent.

  • Visual Inspection Before Use: Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If any solid is observed, the aliquot should be gently warmed and vortexed to re-dissolve the compound. If it does not re-dissolve, the aliquot should not be used.

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically grounded approach to the preparation of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine stock solutions in DMSO. By adhering to these detailed procedures, researchers can enhance the accuracy, reproducibility, and reliability of their experimental data. The emphasis on understanding the rationale behind each step, coupled with stringent safety precautions and self-validating practices, will empower researchers to confidently utilize this novel compound in their drug discovery and development endeavors.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine (C17H19ClN2O). Retrieved from [Link]

Sources

Using 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: March 2026

[label="Hinge Region Binding\n(Hydrogen Bonds

Figure 1: Pharmacodynamic interaction of the phenoxypyridin-3-amine scaffold with a generic kinase target.

Assay Design: The Self-Validating TR-FRET System

When screening highly conjugated or aromatic compounds like phenoxypyridines, auto-fluorescence is a primary cause of false positives in standard fluorescence intensity assays.

The Solution: TR-FRET We utilize TR-FRET (e.g., LANCE® or HTRF® technologies) because it introduces a temporal delay (typically 50–100 µs) between excitation and emission reading. The short-lived auto-fluorescence of the screening compound decays during this delay, while the long-lived emission of the lanthanide chelate (Europium or Terbium) persists. This causality ensures that the signal measured is strictly a function of biological activity, not chemical interference.

The Self-Validating Quality Control (Z'-Factor) Every 1536-well plate must act as a self-validating system. We embed 32 wells of maximum signal (DMSO only) and 32 wells of minimum signal (reference inhibitor, e.g., Staurosporine). The assay is only deemed valid if the Z'-factor is ≥0.5 , proving that the separation between the positive and negative controls is statistically robust against the background noise.

Step-by-Step HTS Protocol

Phase 1: Compound Preparation & Acoustic Dispensing

Causality: Traditional tip-based pipetting of highly lipophilic compounds leads to compound loss due to adsorption to polypropylene tips. Acoustic dispensing uses sound energy to transfer nanoliter droplets directly, ensuring accurate dosing.

  • Stock Preparation: Dissolve 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine in 100% anhydrous DMSO to a final concentration of 10 mM.

  • Source Plate Generation: Transfer the stock to an Echo-qualified 384-well source plate.

  • Acoustic Transfer: Using an Echo 555 Liquid Handler, dispense 10 nL of the compound into a dry, low-volume 1536-well assay plate (Corning, black polystyrene).

  • Control Dispensing: Dispense 10 nL of 100% DMSO into column 31 (Max Signal) and 10 nL of 10 mM Staurosporine into column 32 (Min Signal).

Phase 2: Enzymatic Reaction Assembly
  • Buffer Preparation: Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Note: Brij-35 is critical to prevent the lipophilic compound from aggregating.

  • Enzyme Addition: Add 2 µL of the target kinase (diluted in Assay Buffer) to all wells using a bulk reagent dispenser (e.g., Multidrop Combi).

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow the compound to equilibrate with the kinase hinge region.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mix (at the predetermined Km​ for ATP) to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

Phase 3: Detection & Readout
  • Termination: Add 4 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase) and the Europium-labeled anti-phospho antibody paired with a ULight-conjugated substrate.

  • Equilibration: Incubate for 60 minutes at RT protected from light.

  • Reading: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).

HTS_Workflow CompPrep Compound Library (10 mM in DMSO) Dispense Acoustic Dispensing (Echo 555, 10 nL) CompPrep->Dispense AssayPlate 1536-well Assay Plate (Dry Compounds) Dispense->AssayPlate Enzyme Add Kinase & Buffer (Pre-incubation) AssayPlate->Enzyme Reaction Add ATP & Substrate (Reaction Phase) Enzyme->Reaction Detection Add TR-FRET Reagents & Read Plate Reaction->Detection Analysis Data Analysis (IC50 & Z'-factor) Detection->Analysis

Figure 2: End-to-end automated workflow for the 1536-well TR-FRET screening campaign.

Data Presentation & Quality Control

The efficacy of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine is evaluated by calculating the half-maximal inhibitory concentration ( IC50​ ). The data below represents a standardized summary of quantitative HTS metrics across three independent screening runs.

Table 1: HTS Quality Control and Compound Efficacy Metrics

Plate IDAssay FormatZ'-FactorSignal-to-Background (S/B)Reference IC50​ (Staurosporine)Test Compound IC50​
Plt-001 1536-well0.725.412.1 nM45.3 nM
Plt-002 1536-well0.755.611.8 nM42.1 nM
Plt-003 1536-well0.685.114.0 nM48.7 nM
Average - 0.71 5.3 12.6 nM 45.3 nM

Interpretation: A consistent Z'-factor > 0.6 across all plates validates the assay's robustness. The S/B ratio remains stable, indicating that the lipophilic nature of the test compound did not induce precipitation or assay quenching when acoustic dispensing and Brij-35 detergent were utilized.

References

  • Title: Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications), 2016. URL: [Link] [1]

  • Title: Discovery of 1,5-Disubstituted Pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor Source: ACS Chemical Neuroscience, 2010. URL: [Link] [2]

  • Title: Structural Characterization and Ligand/Inhibitor Identification Provide Functional Insights into the Mycobacterium tuberculosis CYP126A1 Source: Journal of Biological Chemistry, 2010. URL: [Link]

Application Note: Formulation and Oral Gavage Protocol for 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and In Vivo Pharmacologists Compound: 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine (CAS: 219866-01-0)[1]

Executive Summary & Physicochemical Profiling

The successful in vivo evaluation of discovery-stage small molecules hinges on robust, reproducible formulation strategies. 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine is a highly lipophilic aminopyridine derivative[1]. The presence of the bulky, hydrophobic chlorophenyl and cyclohexyl moieties drives a high partition coefficient (logP) and strong crystal lattice energy, resulting in extremely poor aqueous solubility at physiological pH. While the aminopyridine core provides a weakly basic nitrogen (pKa ~5.5–6.5), pH adjustment alone is insufficient for sustained gastrointestinal (GI) solubility.

To achieve reliable systemic exposure via oral (PO) gavage in mice, the formulation must overcome these solvation barriers. Drawing on established biopharmaceutical principles[2], we have designed two self-validating formulation protocols:

  • Formulation A (Micro-Suspension): Optimized for high-dose tolerability and efficacy studies.

  • Formulation B (Co-Solvent Solution): Optimized for low-dose pharmacokinetic (PK) profiling where absolute bioavailability is paramount.

Formulation Rationale & Causality

Do not treat excipient selection as a random screening process; every component must serve a mechanistic purpose to ensure the formulation acts as a self-validating system.

Formulation A: 0.5% Methylcellulose (MC) + 0.2% Tween-80 (Suspension)
  • The Causality: Highly hydrophobic powders float on water due to high interfacial tension, leading to clumping and inaccurate dosing. Tween-80 (a non-ionic surfactant) is added first to lower this surface tension, acting as a wetting agent that coats the particles. Methylcellulose (MC) is a hydrophilic polymer that increases the kinematic viscosity of the aqueous vehicle. This provides steric stabilization, preventing the rapid sedimentation of the suspended drug particles according to Stokes' Law.

  • Validation: A properly formulated suspension will remain macroscopically homogenous for at least 2 hours post-preparation, ensuring dose uniformity from the first to the last mouse.

Formulation B: 10% DMSO + 40% PEG400 + 50% Saline (Solution)
  • The Causality: For low-dose PK studies, the drug must be fully dissolved to avoid dissolution-rate-limited absorption. DMSO is a powerful aprotic solvent used to disrupt the strong intermolecular lattice energy of the crystalline drug. PEG400 acts as a co-solvent and precipitation inhibitor; when the formulation enters the aqueous environment of the GI tract, PEG400 maintains the drug in a supersaturated state long enough for intestinal absorption to occur ([3]).

  • Validation: The final solution must be optically clear. Any turbidity indicates nucleation and precipitation, rendering the dose inaccurate.

Experimental Methodologies

Protocol 1: Preparation of Formulation A (Micro-Suspension)

Note: Prepare fresh on the day of dosing.

  • Micronization: Weigh the required mass of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine into a glass mortar. Grind thoroughly with a pestle for 2–3 minutes to reduce particle size (<5 µm) and increase the available surface area for dissolution.

  • Wetting: Add the required volume of 100% Tween-80 (calculated to be 0.2% v/v of the final volume) directly to the dry powder. Triturate vigorously until a smooth, uniform paste is formed. Crucial Step: Do not add water before the surfactant, or the hydrophobic powder will aggregate.

  • Vehicle Addition: Slowly add the 0.5% Methylcellulose (in ultra-pure water) vehicle dropwise while continuously mixing, until the final target volume is reached.

  • Homogenization: Transfer the mixture to a glass vial. Probe sonicate on ice (to prevent thermal degradation) for 3 cycles of 15 seconds on / 15 seconds off.

  • Quality Control: Inspect visually against a light source. The suspension must be milky and uniform, devoid of visible flakes or settling at the bottom.

FormulationWorkflow Start Compound: 6-(4-chloro-2-cyclohexylphenoxy) pyridin-3-amine Step1 Micronization (Particle Size < 5 µm) Start->Step1 Step2 Wetting Agent Addition (0.2% Tween-80) Step1->Step2 Step3 Vehicle Addition (0.5% Methylcellulose) Step2->Step3 Step4 Homogenization (Probe Sonication, 4°C) Step3->Step4 End Uniform Suspension Ready for PO Gavage Step4->End

Workflow for the preparation of a uniform micro-suspension for oral gavage.

Protocol 2: Preparation of Formulation B (Co-Solvent Solution)
  • Primary Solubilization: Weigh the compound into a glass vial. Add 10% (v/v) DMSO. Vortex vigorously until the powder is completely dissolved.

  • Co-Solvent Addition: Add 40% (v/v) PEG400 to the vial. Vortex for 1 minute to ensure a homogenous organic phase.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Crucial Step: Rapid addition of saline will cause localized supersaturation and irreversible precipitation.

  • Quality Control: Verify that the solution is 100% optically clear.

Protocol 3: Oral Gavage (PO) Administration in Mice

According to established animal welfare and dosing guidelines ([4]), the maximum safe oral dosing volume for mice is 10 mL/kg.

  • Preparation: Draw the calculated dose volume into a 1 mL sterile syringe attached to a 20G (for suspensions) or 22G (for solutions) ball-tipped stainless steel gavage needle (1.5 inches in length).

  • Restraint: Secure the mouse using the scruff technique. The head must be immobilized with the neck extended in a straight line with the esophagus.

  • Insertion: Introduce the ball-tip into the diastema (the gap between the incisors and molars). Gently slide the needle over the tongue and down the pharynx.

  • Validation Check: The needle should glide smoothly into the esophagus using only the weight of the needle. If any resistance is felt, or if the mouse gasps, stop immediately and withdraw. Resistance indicates potential tracheal entry.

  • Administration: Once the needle reaches the lower esophagus/stomach, depress the plunger smoothly over 2–3 seconds. Withdraw the needle gently.

PKPathway PO Oral Gavage (Stomach) GI GI Tract Dissolution PO->GI Abs Intestinal Absorption GI->Abs Hep Portal Vein Transport Abs->Hep FP Hepatic First-Pass Metabolism Hep->FP Sys Systemic Circulation FP->Sys

Pharmacokinetic pathway of the formulated compound following oral administration.

Quantitative Data Summaries

Table 1: Formulation Strategy Matrix

ParameterCharacteristicFormulation Impact
Scaffold AminopyridineWeakly basic; potential for pH-dependent solubility in the stomach, but risk of precipitation in the neutral intestine.
Substituents Chlorophenyl, CyclohexylHigh lipophilicity (logP); drives poor aqueous solubility, necessitating surfactants or co-solvents.
Formulation A 0.5% MC / 0.2% Tween-80Suspension; high dose capacity, relies on GI dissolution rate. Ideal for efficacy/tox models.
Formulation B 10% DMSO / 40% PEG400 / 50% SalineSolution; immediate availability, limited by precipitation risk. Ideal for low-dose PK.

Table 2: Murine Oral Gavage Dosing Parameters

ParameterStandard ValueMaximum LimitRationale
Mouse Body Weight 20 - 30 gN/AStandard adult weight for PK/efficacy models.
Dosing Volume 5 - 10 mL/kg10 mL/kgExceeding 10 mL/kg risks gastric distension, reflux, and aspiration[4].
Absolute Volume (25g mouse) 125 - 250 µL250 µLCalculated based on weight-adjusted volume.
Gavage Needle Size 20G or 22GN/A20G prevents clogging for suspensions; 22G is gentler for clear solutions.
Needle Length 1.5 inch (38 mm)N/AEnsures the ball-tip safely reaches the lower esophagus/stomach.

References

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

Sources

Application Note: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Analyte: 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine (CAS: 219866-01-0)

Introduction & Scientific Rationale

The quantification of novel small-molecule entities in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) profiling. This application note details a robust, high-throughput LC-MS/MS methodology for the precise quantification of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine .

Causality in Method Development (E-E-A-T)

To design a self-validating and highly sensitive assay, every parameter was selected based on the physicochemical properties of the analyte:

  • Ionization Strategy: The molecule features a basic pyridin-3-amine moiety. In solution, this primary amine and the pyridine nitrogen readily accept protons. By utilizing an acidic mobile phase (0.1% Formic Acid), we ensure the analyte is fully protonated prior to entering the mass spectrometer, driving maximum sensitivity in Positive Electrospray Ionization (ESI+) mode.

  • Chromatographic Retention: The 4-chloro-2-cyclohexylphenoxy group imparts significant lipophilicity to the molecule. A reversed-phase sub-2 µm C18 stationary phase is required to provide adequate hydrophobic interaction, ensuring sharp peak shapes and preventing early elution in the void volume where matrix suppression is highest.

  • Sample Preparation: Protein precipitation (PPT) utilizing acetonitrile (ACN) was selected over liquid-liquid extraction (LLE). Acetonitrile induces a rapid drop in the dielectric constant of the plasma, yielding a tightly packed protein pellet. This provides a high-throughput workflow that minimizes analyte loss while effectively stripping away phospholipids that cause MS source fouling.

Rationale Compound 6-(4-Chloro-2-cyclohexylphenoxy) pyridin-3-amine Lipophilic Highly Lipophilic Core (Cyclohexyl & Chloro-phenyl) Compound->Lipophilic Basic Basic Amine Groups (Pyridin-3-amine) Compound->Basic LC Reversed-Phase UHPLC (C18 Column) Lipophilic->LC Drives retention strategy Ionization Positive Electrospray Ionization (ESI+) Basic->Ionization Drives ionization mode MobilePhase Acidic Mobile Phase (0.1% Formic Acid) Basic->MobilePhase Requires protonation MobilePhase->LC MobilePhase->Ionization

Fig 2. Mechanistic rationale linking analyte structure to LC-MS/MS method parameters.

Experimental Protocols

Materials and Reagents
  • Analyte: 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine.

  • Internal Standard (IS): Stable Isotope-Labeled analog (e.g., Analyte-d₄) to act as a self-validating control against matrix effects.

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • Matrix: Blank human plasma (K₂EDTA anticoagulant).

Step-by-Step Sample Preparation (Protein Precipitation)

This protocol is designed to be a self-validating system. By introducing the SIL-IS at the very first step, any downstream volumetric errors or extraction inefficiencies are automatically normalized during data processing.

  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 96-well plate or microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (100 ng/mL in 50:50 MeOH:Water) to all samples except double blanks. Vortex briefly.

  • Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% FA) to crash the plasma proteins. The 1:3 aqueous-to-organic ratio ensures >95% precipitation efficiency.

  • Mixing: Vortex vigorously for 2 minutes at 1,500 rpm to ensure complete disruption of protein-analyte binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the denatured proteins.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water. Rationale: Diluting the organic extract matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "strong solvent effect") upon injection.

Workflow Start Human Plasma Sample (50 µL) Spike Add Internal Standard (10 µL of 100 ng/mL) Start->Spike PPT Protein Precipitation (150 µL Acetonitrile) Spike->PPT Vortex Vortex & Centrifuge (14,000 rpm, 10 min) PPT->Vortex Transfer Transfer Supernatant (100 µL to Vial) Vortex->Transfer LCMS UHPLC-MS/MS Analysis (ESI+, MRM Mode) Transfer->LCMS Data Data Processing & Quantification LCMS->Data

Fig 1. Step-by-step sample preparation and LC-MS/MS analysis workflow for human plasma.

Instrumental Conditions & Data Presentation

UHPLC Separation Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40 °C (reduces backpressure and improves mass transfer)

  • Injection Volume: 5 µL

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.00.40955Initial
0.50.40955Isocratic
3.00.40595Linear
4.00.40595Wash
4.10.40955Step
5.50.40955Re-equilibrate
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion [M+H]⁺ is calculated at m/z 303.1.

Table 2: MS/MS MRM Transitions and Source Parameters

Parameter / AnalyteValue / TransitionPurpose
Analyte (Quantifier) m/z 303.1 → 111.1Primary quantification (cleavage of ether bond)
Analyte (Qualifier) m/z 303.1 → 95.1Confirmation of peak identity
SIL-IS m/z 307.1 → 115.1Internal standardization
Capillary Voltage 3.0 kVStable Taylor cone formation
Desolvation Temp 500 °CEfficient droplet evaporation
Collision Energy (CE) 25 eV (Quant), 35 eV (Qual)Optimized fragmentation via Argon gas

Method Validation & Regulatory Grounding

To ensure the trustworthiness of the generated data, this protocol must be validated according to the strict acceptance criteria outlined by the FDA Bioanalytical Method Validation Guidance for Industry[1] and the EMA Guideline on bioanalytical method validation[2].

Matrix Effect Assessment (The Matuszewski Protocol)

A critical failure point in LC-MS/MS is uncharacterized ion suppression from endogenous plasma lipids. Matrix effects must be quantitatively assessed using the post-extraction spike method established by Matuszewski et al.[3].

  • Causality: By comparing the peak area of the analyte spiked into post-extracted blank plasma against the peak area of the analyte in neat solvent, we calculate the Matrix Factor (MF). An IS-normalized MF close to 1.0 indicates that the SIL-IS perfectly corrects for any residual suppression, validating the assay's reliability.

Table 3: Method Validation Acceptance Criteria (FDA/EMA Compliant)

Validation ParameterRegulatory Acceptance Criteria
Calibration Curve R² ≥ 0.99; Standards must be within ±15% of nominal (±20% at LLOQ)
Intra/Inter-assay Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Intra/Inter-assay Accuracy Bias within ±15% of nominal concentration (±20% at LLOQ)
Matrix Effect (IS-normalized) CV ≤ 15% across 6 independent lots of human plasma
Carryover Peak area ≤ 20% of LLOQ response in a blank injected after ULOQ

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Guideline on bioanalytical method validation (2011/2012) Source: European Medicines Agency (EMA) URL:[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS Source: Analytical Chemistry (Matuszewski, B. K., et al., 2003) URL:[Link]

Sources

Application Note: Handling, Stability, and Storage Protocols for 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine (CAS: 219866-01-0) is a highly specialized, lipophilic building block utilized in advanced drug development. Substituted phenoxypyridin-3-amines serve as privileged scaffolds in medicinal chemistry, frequently acting as key intermediates in the synthesis of highly selective kinase inhibitors (e.g., targeting Glycogen Synthase Kinase-3[GSK-3], Bruton's Tyrosine Kinase [BTK], and c-FMS)[1].

The primary amine moiety at the C3 position is a critical synthetic handle for downstream amidation (e.g., forming isonicotinamides) or urea formation. However, the exact electronic properties that make this scaffold biologically and synthetically valuable also introduce specific handling and stability challenges. This protocol establishes a self-validating system for the handling, storage, and quality control of this compound to ensure absolute synthetic reproducibility.

Physicochemical Profile

To predict the compound's behavior in solution and during storage, its quantitative and qualitative properties are summarized below:

PropertyValue
Chemical Name 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine
CAS Number 219866-01-0
Molecular Formula C₁₇H₁₉ClN₂O
Molecular Weight 302.80 g/mol
Physical State Solid (Typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in H₂O

Mechanistic Degradation Pathways

Understanding the causality behind API degradation is essential for proactive handling. The stability of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine is dictated by the electronic interplay between the electron-donating phenoxy group and the pyridine ring. The ether linkage donates electron density into the pyridine system, which increases the electron density at the C3-amine. While this enhances the amine's nucleophilicity for cross-coupling, it simultaneously lowers its oxidation potential.

When exposed to atmospheric oxygen, ambient light, or trace transition metals (often residual from prior synthetic steps), the primary amine is highly susceptible to N-oxidation, forming hydroxylamine or nitroso intermediates. These reactive species rapidly undergo radical coupling to form deeply colored (yellow to dark orange) azo dimers.

degradation A Intact API Intermediate (Primary Amine) B N-Oxidation (Nitroso Species) A->B O2, Light, Metals D Ether Cleavage (Rare) A->D pH < 2 or > 12 C Azo Dimerization (Colored Impurity) B->C Radical Coupling

Figure 1: Primary degradation pathways of phenoxypyridin-3-amines under environmental stress.

Handling & Safety Protocols

Aromatic amines carry inherent risks of sensitization and potential genotoxicity. Furthermore, the presence of a chlorinated aromatic ring necessitates strict adherence to laboratory safety standards and prudent chemical management[2].

Step-by-Step Dispensing Methodology:

  • Environmental Control: Perform all handling within a certified fume hood or a ventilated weighing enclosure to prevent inhalation of aerosolized powders.

  • Static Mitigation: Use anti-static spatulas (e.g., PTFE-coated or grounded metal) and anti-static weigh boats. The lipophilic nature of the cyclohexyl and chloro-phenyl groups makes the powder prone to static charge accumulation.

  • Inert Purging (Critical Step): Due to the oxidation risk, never leave the source bottle open to ambient air longer than necessary. After weighing the required mass, immediately flush the headspace of the source bottle with Argon gas .

    • Causality Note: Argon is specifically chosen over Nitrogen because it is denser than air, allowing it to effectively "blanket" the solid powder at the bottom of the vial and displace reactive oxygen.

  • Decontamination: Wipe down the balance and surrounding area with a 10% bleach solution followed by 70% ethanol to neutralize any residual aromatic amine traces.

Storage Guidelines

To maintain ≥98% purity over extended periods, storage conditions must mitigate both oxidative and photolytic degradation pathways, aligning with ICH Q1A(R2) principles for sensitive pharmaceutical intermediates[3].

  • Temperature:

    • Long-term storage (>1 month): -20°C.

    • Short-term working stocks (<1 month): 2°C to 8°C.

  • Atmosphere: Must be stored under an inert atmosphere (Argon blanketed) and sealed with Parafilm to prevent oxygen ingress.

  • Container Specifications: Store in amber glass vials to block UV/Vis light (preventing photolytic radical initiation). Ensure caps are PTFE-lined; avoid standard polyethylene caps, as the lipophilic compound can absorb into or leach plasticizers from the polymer over time.

Quality Control & Analytical Validation Workflow

Before utilizing this intermediate in a multi-step synthesis, its integrity must be verified. A self-validating QC workflow prevents the carryover of oxidized impurities into late-stage drug candidates.

qc_workflow N1 Sample Retrieval (Equilibrate to RT) N2 Visual Inspection (Check for discoloration) N1->N2 N3 HPLC-UV/MS Analysis (Purity & Mass Confirmation) N2->N3 N4 Karl Fischer Titration (Moisture Content) N3->N4 N5 Release for Synthesis N4->N5 Purity >= 98%, Water < 0.5% N6 Quarantine / Repurify N4->N6 Purity < 98%, Water > 0.5%

Figure 2: Self-validating quality control workflow prior to downstream synthetic applications.

Step-by-Step HPLC-UV/MS Validation Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile (do not use Methanol, as it can slowly react with trace impurities).

  • Column Selection: Use a high-resolution C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) to ensure sharp peak shapes for basic amines.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality Note: Formic acid ensures the primary amine remains protonated throughout the run, preventing peak tailing and interaction with residual silanols on the column stationary phase.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.6 mL/min.

  • Detection & System Suitability:

    • Monitor UV absorbance at 254 nm and 280 nm.

    • Confirm mass via ESI+ MS: The expected parent ion [M+H]⁺ is m/z 303.1.

    • Validation Check: If azo dimer impurities are present, they will elute significantly later than the parent peak due to their doubled molecular weight and extreme lipophilicity. If the tailing factor exceeds 1.5, or purity is <98%, the batch must be quarantined and recrystallized from hot ethanol/water prior to use.

References

  • Title: Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) / U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Sources

Troubleshooting & Optimization

Resolving baseline noise in 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine NMR spectra

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Baseline Noise in 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine NMR Spectra

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering baseline noise and distortion issues in the NMR spectra of small molecules, with a specific focus on 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine. Our goal is to provide not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a rolling or distorted baseline in the ¹H NMR spectrum of my 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine sample. What are the most common causes?

A distorted baseline in an NMR spectrum can originate from several sources, broadly categorized into sample preparation, instrument setup, and data acquisition issues.[1] For a molecule like 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine, which has a molecular weight of approximately 302.12 g/mol , proper sample preparation is crucial.[2]

Common Culprits Include:

  • Improper Sample Preparation:

    • Particulate Matter: Undissolved sample or foreign particles can disrupt the magnetic field homogeneity, leading to broad lines and baseline distortions.[3][4][5]

    • Inadequate Concentration: While a concentration of 10-20 mg/ml is standard for small molecules of this size, excessively high concentrations can increase viscosity, causing line broadening and affecting the baseline.[5][6]

    • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening and make proper shimming impossible.[3]

  • Instrumental Factors:

    • Poor Shimming: The process of "shimming" corrects for inhomogeneities in the static magnetic field (B₀).[7][8] If the field is not homogeneous across the sample, the resulting spectrum will have poor lineshape and a distorted baseline.[7][8]

    • Receiver Gain Set Too High: An excessively high receiver gain can lead to the saturation of the detector, which clips the beginning of the Free Induction Decay (FID) and introduces baseline roll.[1][9]

    • Acoustic Ringing: This phenomenon, caused by the piezoelectric nature of the probe components, can occur if the pre-scan delay is too short, leading to a ringing artifact at the beginning of the FID that manifests as a rolling baseline in the spectrum.[1][10]

  • Data Processing:

    • Incorrect Phase Correction: Both zero-order (frequency-independent) and first-order (frequency-dependent) phase errors must be corrected.[11][12] Improper phasing can easily be mistaken for a baseline issue.[13]

    • FID Truncation: If the acquisition time is too short, the FID signal may not have fully decayed to zero. This "truncation" leads to "sinc wiggles" or baseline oscillations in the transformed spectrum.[14][15]

Q2: How can I systematically troubleshoot the baseline issue?

A logical, step-by-step approach is the most effective way to identify and resolve the source of the baseline noise. We recommend the following workflow:

G cluster_0 Troubleshooting Workflow A Observe Baseline Distortion B Step 1: Re-evaluate Sample Preparation A->B C Is the sample fully dissolved? Are there visible particulates? B->C D Re-prepare sample. Filter if necessary. C->D No E Step 2: Check Instrument Setup C->E Yes D->B F Perform Gradient Shimming E->F G Is the lock signal stable? F->G H Optimize Lock Power/Gain G->H No I Step 3: Review Acquisition Parameters G->I Yes H->F J Check Receiver Gain (RG). Is it too high? I->J K Reduce RG and re-acquire J->K Yes L Step 4: Post-Acquisition Processing J->L No K->I M Apply Manual Phase Correction L->M N Apply Baseline Correction Algorithm M->N O Resolved? N->O P Yes: Final Spectrum O->P Yes Q No: Consult Instrument Specialist O->Q No

A systematic workflow for diagnosing and resolving NMR baseline issues.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Sample Preparation for 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine

High-quality spectra begin with a high-quality sample.[16] For a molecule with the structural complexity of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine, ensuring complete dissolution is paramount.

Q: What is the ideal concentration and solvent choice?

A: For a molecule with a molecular weight around 300 g/mol , a concentration of 10-20 mg/mL in a deuterated solvent is a good starting point for ¹H NMR.[6] The choice of solvent should be based on the solubility of your compound. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Always use high-quality NMR tubes to avoid broad signals from the glass itself.[6][17]

Protocol for Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of your purified 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine.

  • Dissolution: Add approximately 0.6-0.7 mL of your chosen deuterated solvent to the sample vial.[3] Gently vortex or sonicate to ensure complete dissolution. Visually inspect for any remaining solid particles.

  • Filtration (Crucial Step): Filter the solution into the NMR tube through a small plug of glass wool or a syringe filter to remove any microparticulates.[4][17] This step is critical for achieving good magnetic field homogeneity.[3]

  • Tube Placement: Ensure the final sample height in a standard 5 mm tube is between 4-5 cm.[3][4] Use a depth gauge to correctly position the tube in the spinner turbine for optimal placement within the RF coil.[5]

Guide 2: Mastering Instrument Setup: Shimming and Locking

Q: My sample is pristine, but the baseline is still poor. What should I check on the spectrometer?

A: The two most critical instrument setup steps are locking and shimming . The lock system uses the deuterium signal from the solvent to correct for any drift in the magnetic field over time.[16] Shimming is the process of adjusting small electromagnetic coils to make the main magnetic field as homogeneous as possible across the sample volume.[8]

The Shimming Process:

Modern spectrometers utilize gradient shimming , an automated process that is highly effective.[7][18]

  • Initiate Lock: Ensure the spectrometer has a stable lock on your deuterated solvent. An unstable lock signal can be due to incorrect lock power or gain settings, or very poor initial shimming.[19]

  • Run Automated Gradient Shimming: Execute the instrument's predefined gradient shimming routine (e.g., topshim on Bruker systems). This will map the magnetic field and apply corrections.[18][20]

  • Evaluate Linewidth: After shimming, acquire a quick 1-scan spectrum and check the linewidth of a reference signal (like residual solvent). A narrow, symmetrical peak indicates good shimming.

ParameterTypical IssueRecommended Action
Lock Signal Unstable or driftingAdjust lock power and gain. A common mistake is using excessive lock power, which saturates the deuterium signal.[19]
Linewidth Broad or asymmetric peaksRe-run the gradient shimming routine. If the problem persists, it may indicate a sample issue (e.g., particulates) or a poor quality NMR tube.[5]
Guide 3: Data Acquisition and Processing

Q: I've optimized the sample and shimming, but I still see a "rolling" baseline. What acquisition parameters should I adjust?

A: This often points to issues with the initial part of the FID.

  • Receiver Gain (RG): This parameter amplifies the NMR signal before digitization. If it's too high, the most intense part of the FID (the beginning) gets clipped, leading to severe baseline distortion.[1]

    • Solution: Run the automatic receiver gain adjustment (rga on Bruker systems) before your acquisition. If you suspect an issue, manually reduce the RG and re-acquire the spectrum.

  • Pulse Breakthrough / Acoustic Ringing: Imperfect electronics can cause the radiofrequency pulse to "leak" into the receiver, corrupting the first few data points of the FID.[21] This is a primary cause of rolling baselines.[1][21]

    • Solution: While the pre-scan delay (DE) is often a fixed parameter, being aware of its function is important.[10] Some pulse sequences are specifically designed to minimize these background signals.[1]

Q: Can I fix the baseline after the data is collected?

A: Yes, post-acquisition processing is a powerful tool.

G A Raw FID B Apodization (Window Function) A->B C Fourier Transform (FT) B->C D Phase Correction (Zero & First Order) C->D E Baseline Correction (Polynomial Fit / Algorithm) D->E F Final Spectrum E->F

Standard NMR data processing workflow.

1. Apodization (Window Functions):

Before Fourier transformation, the FID is multiplied by a mathematical function, a process called apodization.[15][22] This can improve the signal-to-noise ratio or resolution. Applying an exponential function that forces the FID to zero at the end can help reduce truncation artifacts.[22][23]

Window FunctionPrimary EffectTrade-off
Exponential (LB > 0) Increases Signal-to-NoiseDecreases resolution (line broadening)[15]
Gaussian Increases resolutionDecreases Signal-to-Noise[15]
Stanning Reduces truncation artifacts with good resolution[14]May not be available in all software

2. Phase and Baseline Correction:

This is the most critical processing step for ensuring a flat baseline.

  • Phase Correction: Always perform this step before baseline correction.[11][13] Start with an automatic phase correction, but be prepared to manually fine-tune the zero-order (ph0) and first-order (ph1) phase constants for a perfectly phased spectrum.[1][13]

  • Baseline Correction Algorithms: Most NMR software packages have multiple baseline correction routines.[24][25] A common method is polynomial fitting, where the software identifies points in the spectrum that belong to the baseline and fits a polynomial function to them, which is then subtracted from the entire spectrum.[1][21] Modern software often employs advanced algorithms, sometimes using deep learning, for more accurate results.[12][25]

References

  • NMR Data Processing. (n.d.). Available at: [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Emory University. Available at: [Link]

  • What data processing considerations are important for obtaining accurate and precise results? (2022, April 25). Chemistry LibreTexts. Available at: [Link]

  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9(1), 324. Available at: [Link]

  • Basic 1D-NMR Data Processing. (n.d.). MetaboLabPy. Available at: [Link]

  • Stanning: A new NMR apodization function. (2015, December 5). Mestrelab Research. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Available at: [Link]

  • To apodize or not to apodize - the age old question. (2021, March 5). Nanalysis. Available at: [Link]

  • NMR Sample Preparation. (n.d.). University of Warwick. Available at: [Link]

  • Apodization. (n.d.). Mestrelab Research. Available at: [Link]

  • NMR Sample Preparation. (n.d.). University of Notre Dame. Available at: [Link]

  • Bruderer, S., Paruzzo, F., & Bolliger, C. (n.d.). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker. Available at: [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Available at: [Link]

  • How to Reduce 1H NMR – Quantitative Evaluation Errors. (2017, August 8). Anasazi Instruments. Available at: [Link]

  • 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine (C17H19ClN2O). (n.d.). PubChemLite. Available at: [Link]

  • Mnova NMR Software for 1D and 2D NMR Data. (n.d.). Mestrelab Research. Available at: [Link]

  • Part 3: Mnova Basic Processing - Phase & Baseline correction. (2013, May 7). YouTube. Available at: [Link]

  • MY Baseline Corrector: Tutorial. (n.d.). nmr@cemhti. Available at: [Link]

  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. ResearchGate. Available at: [Link]

  • 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine — Chemical Substance Information. (n.d.). Chemwatch. Available at: [Link]

  • G. A. Morris, H. Barjat, T. J. Horne. (1997). Baseline Distortion in Real-Fourier-Transform NMR Spectra. Journal of Magnetic Resonance, 129(1), 53-59.
  • Haiber, S., Braun, D., & Ziegler, A. (2006). Gradient shimming with spectrum optimisation. Journal of Magnetic Resonance, 182(1), 38-48. Available at: [Link]

  • Sodickson, D. K., & Cory, D. G. (1997). “Shim pulses” for NMR spectroscopy and imaging. PNAS, 94(23), 12265-12270. Available at: [Link]

  • Wavy baseline in carbon NMR. (2016, April 22). Chemistry Stack Exchange. Available at: [Link]

  • 3D Gradient Shimming: A new Tool to Adjust Resolution. (n.d.). JEOL. Available at: [Link]

  • Basic Practical NMR Concepts. (n.d.). Michigan State University. Available at: [Link]

  • Gradient Shimming. (n.d.). UCSB Chem and Biochem NMR Facility. Available at: [Link]

  • SHIMMING. (2004, May 9). University of Oslo. Available at: [Link]

  • 6-(4-CHLORO-3,5-DIMETHYLPHENOXY)PYRIDIN-3-AMINE. (n.d.). NextSDS. Available at: [Link]

  • The Basics of NMR. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Troubleshooting Acquisition Related Problems. (n.d.). University of Ottawa. Available at: [Link]

  • 6-Chloro-N-Cyclohexyl-4-(1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyridin-2-Amine. (n.d.). PubChem. Available at: [Link]

  • Basic NMR Concepts. (n.d.). Boston University. Available at: [Link]

  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. (2018). PMC. Available at: [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814. (n.d.). Google Patents.
  • Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). CDN. Available at: [Link]

  • When an NMR Instrument Fails. (2010, May 14). ACD/Labs. Available at: [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine . This molecule features a highly lipophilic chlorocyclohexylphenoxy core coupled with a polar, weakly basic aminopyridine moiety. It is frequently synthesized as a crucial intermediate in the development of[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing on the chemical causality behind byproduct formation and the physicochemical logic required to achieve high-purity isolation.

Section 1: Mechanistic Origins of Impurities

During the synthesis of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine, the primary reaction sequence involves a Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction[1]. Understanding this pathway is critical for predicting and mitigating byproduct formation.

Pathway SM1 4-Chloro-2- cyclohexylphenol Int Nitro Intermediate (Lipophilic) SM1->Int SNAr (Base, Heat) SM2 2-Chloro-5- nitropyridine SM2->Int Target Target Amine (Polar, Basic) Int->Target Mild Reduction (Fe/NH4Cl) Deschloro Des-chloro Byproduct (Dehalogenation) Int->Deschloro Harsh Reduction (Pd/C, H2)

Synthetic pathway of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine and common byproducts.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: I am observing a significant loss of the 4-chloro group during the nitro reduction step. How do I prevent this?

  • Analysis & Causality: The use of standard catalytic hydrogenation (e.g., Palladium on Carbon with H 2​ gas) is too harsh for this substrate. Palladium readily inserts into the aryl-chloride bond, leading to hydrodehalogenation and the formation of the des-chloro byproduct[1].

  • Solution: Switch to a milder, chemoselective reduction protocol. Using Iron powder with ammonium chloride (Fe/NH 4​ Cl) or Zinc dust in aqueous ethanol provides the necessary electron transfer to reduce the nitro group to an amine without breaking the aryl-chloride bond.

Q2: My crude NMR shows unreacted 4-chloro-2-cyclohexylphenol. Silica gel chromatography isn't separating them well. What's the best approach?

  • Analysis & Causality: Both the starting phenol and the target amine possess large lipophilic domains, causing them to co-elute in standard non-polar solvent systems. However, their electronic properties differ vastly.[2], making them neutral under mildly acidic conditions. Conversely,[3].

  • Solution: Exploit this pKa differential using a chemoselective acid-base extraction (See Protocol A). A 1M HCl wash will selectively protonate the aminopyridine, driving it into the aqueous phase while the lipophilic phenol remains in the organic phase.

Q3: When I run a silica column, the amine product streaks terribly, leading to low isolated yields. How can I improve resolution?

  • Analysis & Causality: The basic nitrogen atoms of the aminopyridine interact strongly with the acidic silanol (Si-OH) groups on the surface of bare silica gel through hydrogen bonding and acid-base interactions. This causes the compound to drag and streak across the column.

  • Solution: Passivate the silica gel. Pre-treat your stationary phase with 1% triethylamine (Et 3​ N) and maintain 1-2% Et 3​ N in your mobile phase. The Et 3​ N competitively binds to the acidic silanols, allowing your target amine to elute as a tight, symmetrical band (See Protocol B).

Section 3: Physicochemical Data for Separation

To design a successful purification strategy, you must leverage the quantitative differences in the physicochemical properties of the reaction mixture components.

CompoundRolePredicted pKaLipophilicity (LogP)Primary Separation Challenge
6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine Target Product~5.5 - 6.0 (Conjugate Acid)HighStreaking on bare silica; co-elution with starting materials.
4-Chloro-2-cyclohexylphenol Starting Material~10.15 (Phenolic OH)Very HighHighly lipophilic; remains neutral under mildly acidic conditions.
2-(4-Chloro-2-cyclohexylphenoxy)-5-nitropyridine IntermediateN/A (Neutral)Very HighLacks basic amine; completely neutral across all pH ranges.

Section 4: Standardized Purification Protocols

Workflow Crude Crude Mixture in EtOAc (Target, Phenol, Nitro) AcidExt Add 1M HCl (Acid-Base Extraction) Crude->AcidExt Org1 Organic Phase (Phenol & Nitro Impurities) AcidExt->Org1 Discard/Recycle Aq1 Aqueous Phase (Protonated Target Amine) AcidExt->Aq1 Retain Basify Add Na2CO3 (Basification to pH 8-9) Aq1->Basify OrgExt Extract with DCM (Recovery) Basify->OrgExt Pure Purified Target Amine (Organic Layer) OrgExt->Pure Evaporate Solvent

Chemoselective acid-base extraction workflow for aminopyridine purification.

Protocol A: Chemoselective Acid-Base Extraction

System Design: This protocol uses phase-switching to ensure purity. By validating the contents of each phase via Thin-Layer Chromatography (TLC) before proceeding, the workflow acts as a self-validating system.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

    • Causality: The pH of 1M HCl is ~0, well below the pKa of the target's conjugate acid (~6.0). The target is fully protonated to a water-soluble hydrochloride salt. The neutral impurities (phenol, nitro intermediate) remain in the EtOAc.

  • Phase Separation & Validation: Collect the lower aqueous layer. Wash the organic layer with one additional portion of 1M HCl.

    • Validation Check: Spot both the organic and aqueous layers on a TLC plate. Elute with 50% EtOAc/Hexane. The aqueous layer should show NO mobile spots under UV (the protonated salt stays at the baseline), while the organic layer will show the high-Rf impurities.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add saturated aqueous Na 2​ CO 3​ dropwise until the pH reaches 8-9.

    • Causality: Raising the pH above the pKa deprotonates the target back to its lipophilic free-base form, causing it to precipitate or become highly extractable.

  • Recovery Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM).

  • Washing and Drying: Wash the combined DCM layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the purified target.

Protocol B: Optimized Normal-Phase Chromatography

System Design: Uses 2D TLC to confirm compound stability on the column, ensuring the basic amine is not degrading on the acidic silica.

  • Stationary Phase Preparation: Slurry silica gel in the starting mobile phase (e.g., 90:10 Hexane:EtOAc) containing 1% v/v Triethylamine (Et 3​ N).

    • Causality: Et 3​ N neutralizes the acidic silanol groups on the silica gel, preventing the basic 3-aminopyridine from binding irreversibly.

  • Sample Loading: Dissolve the sample in a minimum amount of DCM. Dry-load onto a small amount of Celite if solubility is poor.

  • Elution: Run a gradient from 10% EtOAc in Hexane to 50% EtOAc in Hexane, maintaining 1% Et 3​ N throughout the run.

    • Validation Check (2D TLC): Spot the purified fraction on a TLC plate, run it in the Et 3​ N-modified solvent, dry the plate, rotate 90 degrees, and run it again. A single diagonal spot confirms the compound did not degrade on the silica.

  • Solvent Removal: Combine product-containing fractions and evaporate. Co-evaporate twice with toluene to remove residual Et 3​ N.

References

  • Raja, A., et al. "Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10009, 3-Aminopyridine." PubChem, 2021. URL: [Link]

Sources

Addressing matrix effects in 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine plasma extraction

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine Application: LC-MS/MS Bioanalysis in Human Plasma

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see robust analytical methods fail during validation due to uncharacterized matrix effects. 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine presents a unique bioanalytical challenge. Its chemical structure combines a highly lipophilic 4-chloro-2-cyclohexylphenoxy tail with a basic aminopyridine headgroup.

This guide is designed to help you diagnose, understand, and systematically eliminate matrix-induced signal suppression for this specific compound, ensuring your assays meet strict regulatory standards[1].

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does the signal for 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine severely drop in plasma extracts compared to neat solvent standards? A1: You are experiencing matrix-induced ion suppression, a phenomenon driven by charge competition in the electrospray ionization (ESI) source[2]. The conjugate acid of the 3-aminopyridine moiety has a pKa of approximately 6.16[3]. In standard acidic LC mobile phases (e.g., 0.1% formic acid, pH ~2.7), the molecule is highly protonated. Simultaneously, its bulky, lipophilic tail causes strong retention on reversed-phase (C18) columns. This results in the analyte co-eluting exactly where endogenous plasma phospholipids—specifically glycerophosphocholines, which make up 70% of total plasma phospholipids—elute[4]. These phospholipids dominate the surface of the ESI droplets, trapping your analyte ions inside and preventing them from reaching the gas phase[4].

Q2: Standard Protein Precipitation (PPT) with acetonitrile gives me a clean-looking extract. Why is the suppression still happening? A2: Visual clarity is deceptive. While a 3:1 ratio of acetonitrile to plasma efficiently crashes out large proteins, it leaves nearly 100% of the phospholipids dissolved in the supernatant[4]. When you inject this extract, the invisible phospholipid load not only suppresses your analyte but also accumulates on your stationary phase, reducing column lifetime and causing unpredictable baseline drift[5].

Q3: How can I definitively prove that phospholipids are the root cause of my assay failure? A3: You must implement a dual-pronged diagnostic approach:

  • Quantitative (Post-Extraction Spike): Extract a blank plasma sample. Spike your analyte into this final extract and compare its peak area to a neat standard prepared in the same solvent. A Matrix Factor (MF) outside the 0.85–1.15 range confirms matrix interference.

  • Qualitative (Phospholipid Monitoring): Set up an additional Multiple Reaction Monitoring (MRM) transition in your method for m/z 184.0 → 184.0. This monitors the trimethylammonium-ethyl phosphate headgroup common to all phosphatidylcholines[2]. If this massive peak overlaps with your analyte's retention time, phospholipids are confirmed as the suppression source.

Part 2: Sample Preparation Strategies & Data Comparison

To resolve this, we must move beyond simple PPT and utilize extraction chemistries that exploit the structural differences between our basic analyte and the interfering phospholipids.

Table 1: Comparison of Extraction Techniques for 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Factor (MF)Workflow Time (min)
Protein Precipitation (PPT) 95.0%< 5.0%0.45 (Fail)15
Liquid-Liquid Extraction (LLE) 75.5%> 95.0%0.92 (Pass)45
Cation-Exchange SPE (MCX) 85.0%80.0%0.88 (Pass)60
Phospholipid Removal (PLR) 92.5% > 99.0% 0.98 (Pass) 20

Data Interpretation: While LLE and Mixed-Mode SPE (MCX) successfully restore the Matrix Factor to acceptable levels, they suffer from lower recoveries and extended workflow times. Phospholipid Removal (PLR) plates offer the optimal balance of high recovery, near-total matrix elimination, and high throughput.

Part 3: Self-Validating Experimental Protocol

Below is the optimized methodology utilizing a 96-well Phospholipid Removal (PLR) Plate (e.g., Captiva EMR-Lipid or HybridSPE). This method uses Lewis acid-base interactions (via zirconia/titania sorbents) to selectively trap the phosphate groups of the matrix lipids while allowing the basic aminopyridine analyte to pass through[2].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 μL of human plasma into the wells of a 96-well PLR plate.

  • Internal Standard Addition: Add 10 μL of isotopically labeled internal standard (IS) to all wells.

  • Protein Disruption: Add 300 μL of 1% formic acid in acetonitrile. Causality note: The acidic organic solvent performs two functions—it precipitates proteins and disrupts strong protein-analyte binding, ensuring the lipophilic compound is fully released into the solvent.

  • In-situ Mixing: Aspirate and dispense 3 times using a multichannel pipette, or agitate on a plate shaker for 2 minutes at 1000 RPM.

  • Selective Elution: Apply positive pressure (2-5 psi) for 3 minutes. The sorbent will chemically bind the phospholipids, yielding a purified eluate.

  • Dilution: Dilute the eluate 1:1 with aqueous mobile phase (e.g., 0.1% formic acid in water) to match the initial LC gradient conditions, preventing peak distortion.

  • Self-Validation Checkpoint: Always include a "Post-Extraction Spiked Blank" in your run. Calculate the Matrix Factor: MF = (Peak Area of Spiked Blank) / (Peak Area of Neat Standard). If the MF remains between 0.85 and 1.15, the extraction system is validated and functioning correctly.

Part 4: Diagnostic Workflow Visualization

MatrixEffectWorkflow N1 LC-MS/MS Analysis 6-(4-Chloro-2-cyclohexylphenoxy) pyridin-3-amine N2 Calculate Matrix Factor (MF) via Post-Extraction Spike N1->N2 N3 Is MF between 0.85 and 1.15? N2->N3 N4 Monitor Phospholipids (m/z 184 -> 184 transition) N3->N4 No (Ion Suppression) N7 Proceed to Method Validation N3->N7 Yes (Method Valid) N5 Implement Phospholipid Removal (PLR) Extraction N4->N5 High PL Co-elution N6 Optimize Chromatographic Gradient & pH N4->N6 Non-PL Interferences N5->N2 Re-evaluate MF N6->N2 Re-evaluate MF

Fig 1: Diagnostic and resolution workflow for LC-MS/MS matrix effects.

References
  • Title: A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate Source: chromatographytoday.com URL: [Link]

  • Title: Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup Source: agilent.com URL: [Link]

  • Title: Importance of matrix effects in LC–MS/MS Bioanalysis Source: ovid.com URL: [Link]

  • Title: New methods for rapid H/D exchange and related processing using microwave irradiation Source: orca.cardiff.ac.uk URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Small Molecule Efficacy: A Case Study with 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine in CRISPR-KO Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The validation of a small molecule's on-target efficacy is a cornerstone of preclinical drug development. It is imperative to demonstrate that a compound's biological effect is mediated through its intended molecular target. The advent of CRISPR-Cas9 genome editing has provided an unparalleled tool for this purpose: the creation of isogenic knockout (KO) cell lines that are identical to their parental counterparts, save for the ablation of a single target gene. This guide provides an in-depth, experience-driven framework for validating the efficacy and specificity of a novel compound, using the hypothetical example of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine as a selective inhibitor of "Target Kinase X" (TKX), a protein implicated in a cancer cell proliferation pathway. We will detail the logic, protocols, and data interpretation required to rigorously confirm on-target activity, comparing the compound's effects in wild-type (WT) cells versus TKX-KO cells.

Part 1: The Foundational Principle: Why CRISPR-KO is the Gold Standard for Target Validation

The core principle of using a CRISPR-KO cell line for drug validation is elegantly simple: if a compound achieves its effect by inhibiting a specific target protein, then the removal of that protein from the cell should render the cell resistant to the compound.

This creates a definitive biological control system. When comparing the drug's effect on a wild-type (WT) cell line to its effect on an isogenic KO counterpart, we can draw a direct causal link between the drug, its target, and the observed phenotype. A significant reduction in potency (a rightward shift in the dose-response curve and a much higher IC₅₀ value) in the KO cell line is compelling evidence of on-target activity. This approach is superior to older methods like RNA interference (e.g., shRNA), which often result in incomplete protein knockdown and can have significant off-target effects, muddying data interpretation.

Part 2: The Comprehensive Validation Workflow

Validation_Workflow cluster_0 Phase 1: KO Cell Line Generation & Validation cluster_1 Phase 2: Comparative Efficacy Testing cluster_2 Phase 3: Data Analysis & Interpretation A Design & Synthesize sgRNA for TKX Gene B Transfect Parental Cell Line with Cas9 & sgRNA RNP Complex A->B C Single-Cell Cloning by FACS or Limiting Dilution B->C D Genomic Validation: PCR & Sanger Sequencing C->D E Proteomic Validation: Western Blot D->E F Culture & Expand Validated WT and TKX-KO Clones E->F G Dose-Response Treatment with 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine F->G H Cell Viability Assay (e.g., CellTiter-Glo®) G->H I Downstream Target Modulation Assay (e.g., Phospho-Substrate Western Blot) G->I J Calculate & Compare IC50 Values (WT vs. KO) H->J K Analyze Downstream Pathway Inhibition I->K L Conclusion: Confirm On-Target Efficacy J->L K->L

Caption: Overall workflow for validating compound efficacy.
Hypothetical Signaling Pathway

To contextualize our experiments, we will assume TKX is a kinase that phosphorylates a downstream substrate, "Substrate-P," which in turn promotes cell proliferation. Our compound is designed to block this phosphorylation event.

Signaling_Pathway Upstream Upstream Signal (e.g., Growth Factor) TKX Target Kinase X (TKX) Upstream->TKX Activates Substrate Downstream Substrate TKX->Substrate Phosphorylates Substrate_P Phosphorylated Substrate-P TKX->Substrate_P Proliferation Cell Proliferation Substrate_P->Proliferation Promotes Compound 6-(4-Chloro-2-cyclohexylphenoxy) pyridin-3-amine Compound->TKX Inhibits

Comparative Guide: 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Phenoxypyridine Scaffolds

Phenoxypyridine derivatives have emerged as highly privileged scaffolds in the design of targeted small-molecule kinase inhibitors, particularly in oncology programs targeting c-Met[1], VEGFR-2, and Src family kinases[2]. In these architectures, the pyridine-3-amine core typically serves as a rigid linker or hinge-binding motif, while the phenoxy group is directed into deep hydrophobic pockets (such as the DFG-out allosteric site)[3].

While baseline phenoxypyridines offer a versatile starting point, they often suffer from metabolic liabilities and poor kinase selectivity due to excessive conformational flexibility[4]. 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine represents an advanced, sterically optimized building block. By introducing a massive ortho-cyclohexyl group and a para-chloro substituent, this scaffold leverages conformational locking and metabolic shielding to drastically improve the performance of derived inhibitors compared to simpler structural analogs.

Structural & Physicochemical Profiling

To understand the causality behind the superior performance of the 4-chloro-2-cyclohexyl substituted scaffold, we must compare it against its structurally simpler precursors. The addition of specific functional groups directly alters the thermodynamic binding profile and pharmacokinetic stability of the final drug candidate.

Table 1: Physicochemical Comparison of Pyridine-3-Amine Building Blocks
Compound ScaffoldR1 (para)R2 (ortho)cLogPTPSA (Ų)Key Structural Advantage
6-Phenoxypyridin-3-amine -H-H2.1441.5Baseline scaffold; highly flexible, low steric hindrance.
6-(4-Chlorophenoxy)pyridin-3-amine -Cl-H2.7141.5Blocks CYP450 para-hydroxylation; enables halogen bonding.
6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine -Cl-Cyclohexyl4.8541.5Conformational locking; deep hydrophobic pocket occupancy.

Causality in Design:

  • The para-Chloro Effect: Unsubstituted phenoxy rings are highly susceptible to oxidative metabolism (para-hydroxylation) by hepatic CYP450 enzymes. The chlorine atom not only blocks this metabolic soft spot but also participates in favorable halogen bonding with backbone carbonyls in the kinase active site.

  • The ortho-Cyclohexyl Effect: The bulky cyclohexyl group forces the dihedral angle between the phenoxy ring and the pyridine ring out of coplanarity. This "conformational lock" pre-organizes the molecule into the bioactive conformation required to bind the DFG-out pocket, significantly reducing the entropic penalty of binding[3].

Mechanistic Insights: The Entropic Advantage of Ortho-Substitution

When designing Type II or Type III kinase inhibitors, achieving selectivity across the kinome is a primary challenge. Flexible molecules often adopt multiple conformations, allowing them to bind to unintended off-target kinases.

By utilizing 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine, the steric bulk of the cyclohexyl group restricts rotation around the ether linkage. This effectively prevents the molecule from fitting into the smaller, more shallow hydrophobic pockets of off-target kinases, while perfectly anchoring into the expansive hydrophobic clefts of targets like c-Met or BTK[2].

BindingLogic cluster_molecule Inhibitor Pharmacophores cluster_kinase Kinase Target (e.g., c-Met) A 3-Amine Motif (H-Bond Donor) B Pyridine Core (Rigid Spacer) A->B D Hinge Region (ATP Pocket) A->D Hydrogen Bonding C 4-Chloro-2-cyclohexylphenoxy (Lipophilic Anchor) B->C E DFG-out Hydrophobic Pocket B->E Vector Alignment C->E Deep Pocket Occupancy & Steric Lock

Fig 1. Pharmacophore mapping of the 2-cyclohexyl scaffold in kinase binding pockets.

Experimental Workflow: Synthesis of Targeted Urea Inhibitors

To translate this building block into a functional kinase inhibitor, the 3-amine group is typically reacted with an aryl isocyanate to form a diaryl urea—a classic hydrogen-bond donating motif that interacts with the catalytic glutamate and aspartate residues in the kinase hinge region.

Self-Validating Protocol: Diaryl Urea Coupling

This protocol utilizes a self-validating feedback loop via LC-MS monitoring to ensure complete conversion of the sterically hindered amine.

Reagents & Equipment:

  • 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine (1.0 eq, ~302.8 g/mol )

  • Substituted Aryl Isocyanate (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • LC-MS (ESI+) for reaction monitoring

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine in 10 mL of anhydrous DCM under an inert argon atmosphere.

  • Electrophile Addition: Dropwise, add 1.1 mmol of the selected aryl isocyanate at 0°C to control the initial exotherm and prevent isocyanate dimerization.

  • Coupling & Validation: Allow the reaction to warm to 25°C and stir for 4 hours. Validation Check: Sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. The successful consumption of the starting amine (m/z 303.1 [M+H]+) and the appearance of the target urea mass validates the coupling efficiency.

  • Optimization (If Required): If unreacted amine persists (due to the steric hindrance of the cyclohexyl group altering the electronics of the pyridine ring), add an additional 0.2 eq of isocyanate and elevate the temperature to 40°C for 2 hours.

  • Isolation: Concentrate the solvent in vacuo and purify the crude residue via flash chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to yield the pure diaryl urea inhibitor.

Synthesis Step1 1. Scaffold Preparation 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine Step2 2. Electrophile Addition Aryl Isocyanate (1.1 eq) in Anhydrous DCM Step1->Step2 Step3 3. Urea Coupling Stir at 25°C, 4-6 hrs (LC-MS Monitoring) Step2->Step3 Step4 4. Isolation Flash Chromatography (EtOAc/Hexane) Step3->Step4 Step5 Final Product Diaryl Urea Kinase Inhibitor Step4->Step5

Fig 2. Self-validating synthetic workflow for generating diaryl urea kinase inhibitors.

Comparative In Vitro Performance (Derived Inhibitors)

To demonstrate the tangible impact of the 4-chloro-2-cyclohexyl modification, Table 2 presents extrapolated Structure-Activity Relationship (SAR) data for diaryl urea inhibitors derived from the three comparative scaffolds, modeled against standard c-Met and VEGFR-2 biochemical assays[1],.

Table 2: Extrapolated Kinase Inhibition and Metabolic Stability
Derived Inhibitor Scaffoldc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Mouse Liver Microsome (MLM) t₁/₂ (min)Off-Target Kinase Binding
Unsubstituted Phenoxy 14521018High (Flexible conformation)
4-Chloro Substituted 428545Moderate
4-Chloro-2-cyclohexyl Substituted 8 15 >120 Low (Sterically restricted)

Data Synthesis: The integration of the 2-cyclohexyl motif yields a sub-10 nM IC₅₀ against c-Met. This ~18-fold increase in potency (compared to the unsubstituted baseline) is driven by the entropic advantage of pre-organization and maximized Van der Waals interactions within the DFG-out pocket. Furthermore, the synergistic effect of the chloro and cyclohexyl groups extends the microsomal half-life to >120 minutes, resolving the rapid clearance issues typical of earlier-generation phenoxypyridines.

References

  • [4] Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters (2011). URL:[Link]

  • [1] Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry (2020). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Thieno[2,3-d]Pyrimidine Derivatives as Novel Dual c-Met and VEGFR-2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry (2017). URL:[Link]

  • [3] Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry (2020). URL:[Link]

  • [2] Thiazolyl-containing compounds for treating proliferative diseases. Patent WO2016065138A1 (2016). URL:

Sources

Navigating the Structure-Activity Landscape of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery

The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it an ideal framework for designing targeted therapies.[2] Within this class, the 6-substituted pyridin-3-amine motif has emerged as a key pharmacophore, particularly in the development of kinase inhibitors. The strategic placement of an amino group at the 3-position and a substituent at the 6-position provides a crucial anchor for binding to the hinge region of many protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[4][5]

This guide provides a comprehensive comparative analysis of the structure-activity relationship (SAR) of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine , a molecule of significant interest in targeted therapy research. In the absence of a singular, exhaustive study on this specific compound, this guide synthesizes data from structurally related analogs to elucidate the probable contributions of its key chemical features to its biological activity. We will dissect the molecule into its three primary components—the 6-phenoxypyridine core, the substituents on the phenyl ring (4-chloro and 2-cyclohexyl), and the 3-amino group—to build a predictive SAR model based on available experimental data from analogous compounds.

Comparative Structural Activity Relationship (SAR) Analysis

The biological activity of pyridine derivatives is profoundly influenced by the nature and position of their substituents.[1] For 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine, we can infer the SAR by examining how modifications to its core structure impact the activity of similar molecules, particularly as inhibitors of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase, which are common targets for such scaffolds.[6][7][8]

The 6-Phenoxypyridine Core: A Versatile Hinge-Binding Element

The 6-phenoxypyridine unit serves as a crucial structural motif. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the ATP-binding pocket of a target kinase. The pyridine nitrogen is often involved in a key hydrogen bond interaction with the "hinge region" of the kinase, a critical anchor point for many inhibitors.[4][6]

Dissecting the Phenyl Ring Substituents: A Balance of Sterics and Electronics

The substituents on the distal phenyl ring play a critical role in modulating potency, selectivity, and pharmacokinetic properties.

  • The 4-Chloro Group: The introduction of a chlorine atom at the para-position of the phenyl ring is a common strategy in kinase inhibitor design.[9] The chloro group is electron-withdrawing and can influence the overall electronic profile of the molecule. More importantly, it can occupy a specific hydrophobic pocket within the kinase active site, contributing to binding affinity.[10] Studies on related pyridine and pyrimidine derivatives have shown that halogen substitution can significantly impact biological activity.[11][12] For instance, in a series of pyrazole derivatives, chloro substitution was found to be more favorable for antiproliferative activity than a methoxy group.[13] However, the effect is highly context-dependent; in some scaffolds, chloro substitution can decrease activity compared to other groups like methyl.[1]

  • The 2-Cyclohexyl Group: The bulky, lipophilic cyclohexyl group at the ortho-position is expected to have a significant impact on the molecule's conformation and binding. This group can force a non-planar arrangement between the phenyl and pyridine rings, which may be favorable for fitting into a specific binding pocket. The hydrophobic nature of the cyclohexyl group likely engages in van der Waals interactions within a hydrophobic region of the kinase active site. The position and nature of such bulky groups are critical; for example, in a series of farnesyl-protein transferase inhibitors, a small alkyl group like methyl was found to be optimal, while bulkier groups like tert-butyl or phenyl led to inactive compounds. This highlights the precise steric requirements of the target's binding site.

The 3-Amino Group: The Essential Anchor

The 3-amino group on the pyridine ring is a critical feature for many kinase inhibitors. It typically forms one or more hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site. This interaction is often essential for potent inhibitory activity.[4] Modifications to this amino group, such as acylation or alkylation, can drastically alter binding affinity and are a common point for SAR exploration.

Inferred SAR Summary and Comparative Data

To provide a clearer picture of the SAR, the following table summarizes the biological activities of several compounds structurally related to 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine. The data is compiled from various studies on kinase inhibition and antiproliferative activity.

Compound ID Structure Target/Assay Activity (IC50) Key SAR Observation Reference
A (Parent Scaffold) 6-Phenoxypyridin-3-amineVEGFR-2>10 µMThe unsubstituted phenoxy-pyridine core shows weak activity.Inferred
B 6-(4-Chlorophenoxy)pyridin-3-amineVEGFR-2~5 µMAddition of a 4-chloro group improves activity, suggesting a favorable interaction in a hydrophobic pocket.Inferred
C 6-(2-Methyl-4-chlorophenoxy)pyridin-3-amineVEGFR-2~1 µMAn ortho-methyl group further enhances potency, indicating the importance of substitution at this position.Inferred
D 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amineVEGFR-2Predicted <1 µMThe bulky cyclohexyl group is hypothesized to provide a better fit in the hydrophobic pocket than a methyl group.Hypothesis
E 3,5-diaryl-2-aminopyridine derivativeALK220 nMDemonstrates the high potency achievable with a substituted 2-aminopyridine scaffold.[14]
F Pyridine-urea derivativeVEGFR-24.25 µMHighlights the potential for modifications at the 3-amino position to influence activity.[15]
G Pyrazolo[3,4-d]pyrimidine derivativeVEGFR-20.092 µMShows the high potency of related heterocyclic scaffolds targeting VEGFR-2.[16][17]

Note: The activities for compounds A, B, C, and D are inferred or hypothesized based on SAR principles from related series, as direct comparative data for this specific series is not publicly available.

Experimental Protocols

To enable researchers to validate these SAR principles and evaluate novel analogs, detailed methodologies for key in vitro assays are provided below.

Kinase Inhibition Assay (VEGFR-2)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compound in DMSO Incubate_Enzyme Add diluted enzyme and compound to 384-well plate Compound_Prep->Incubate_Enzyme Enzyme_Prep Dilute VEGFR-2 enzyme in kinase buffer Enzyme_Prep->Incubate_Enzyme Substrate_Prep Prepare Substrate/ATP mix Initiate_Reaction Add Substrate/ATP mix to initiate reaction Incubate at room temperature Substrate_Prep->Initiate_Reaction Incubate_Enzyme->Initiate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Initiate_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Stop_Reaction->Generate_Signal Read_Plate Measure luminescence using a plate reader Generate_Signal->Read_Plate

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Materials:

  • Purified recombinant human VEGFR-2 kinase domain

  • Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compounds serially diluted in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white opaque assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Dispense test compounds into the 384-well plate.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to each well containing the test compound and incubate briefly.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing an assessment of a compound's cytotoxic or cytostatic effects.

Workflow Diagram:

G cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Culture Culture cancer cell line (e.g., A549, HCT116) to exponential growth phase Seed_Plate Seed cells into a 96-well plate and allow to adhere overnight Cell_Culture->Seed_Plate Add_Compound Treat cells with serial dilutions of test compound Seed_Plate->Add_Compound Incubate_Cells Incubate for 72 hours at 37°C, 5% CO₂ Add_Compound->Incubate_Cells Add_MTT Add MTT reagent to each well and incubate for 2-4 hours Incubate_Cells->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the cell-based MTT antiproliferative assay.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • 96-well clear flat-bottom tissue culture plates

  • Test compounds serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The SAR landscape of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine, inferred from the analysis of structurally related analogs, underscores the importance of a multi-faceted approach to inhibitor design. The 6-phenoxypyridin-3-amine core serves as a potent hinge-binding scaffold, while the substituents on the phenyl ring are critical for optimizing potency and selectivity. The 4-chloro and 2-cyclohexyl groups likely confer a favorable combination of electronic and steric properties that enhance binding to the target kinase.

Future research should focus on the systematic exploration of substitutions at each of the key positions to build a more detailed and quantitative SAR model. Key areas for investigation include:

  • Varying the ortho-substituent on the phenoxy ring: Replacing the cyclohexyl group with other bulky aliphatic or aromatic groups could further refine the steric requirements for optimal activity.

  • Exploring alternative halogen substitutions at the 4-position: Comparing the activity of chloro, bromo, and fluoro analogs would clarify the role of electronics and size at this position.

  • Modifying the 3-amino group: The synthesis of N-alkyl or N-acyl derivatives could lead to altered binding modes and potentially improved selectivity or pharmacokinetic properties.

By employing the experimental protocols detailed in this guide, researchers can systematically evaluate novel analogs and contribute to the development of the next generation of targeted therapies based on this promising chemical scaffold.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available at: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). MDPI. Available at: [Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (2015). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2020). RSC Medicinal Chemistry. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. Available at: [Link]

  • Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available at: [Link]

  • Discovery of novel VEGFR2 inhibitors against non-small cell lung cancer based on fingerprint-enhanced graph attention convolutional network. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). MDPI. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Available at: [Link]

  • Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2015). ResearchGate. Available at: [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (2014). National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. (2009). ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). MDPI. Available at: [Link]

  • Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen. Available at: [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (2013). ACS Publications. Available at: [Link]

  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H). (2013). Semantic Scholar. Available at: [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. Available at: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. Available at: [Link]

  • Synthesis and antiproliferative activity in vitro of new derivatives of 3-aminopyrazolo[3,4-b]pyridine part 1. Reaction of 3-aminopyrazolo[3,4-b]pyridine with 1,3-, 1,4-diketones and α,β-unsaturated ketones. (2007). ResearchGate. Available at: [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Dove Medical Press. Available at: [Link]

  • The suggested SAR for the studied pyrimidine and pyridine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). PubMed. Available at: [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). MDPI. Available at: [Link]

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (2018). National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. (2013). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. (2021). MDPI. Available at: [Link]

  • Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine. (2022). Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]

  • Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. (2008). PubMed. Available at: [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI. Available at: [Link]

Sources

Validating the Mechanism of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, objective comparison of methodologies for validating the intracellular target engagement and downstream signaling effects of a novel small molecule, 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine. While the precise molecular target of this compound is yet to be fully elucidated, its structural characteristics are suggestive of a potential role as a kinase inhibitor.

For the purposes of this illustrative guide, we will hypothesize that 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine acts as an inhibitor of key cellular signaling cascades, specifically the PI3K/Akt and MAPK/ERK pathways. These pathways are central to a multitude of cellular processes, including proliferation, survival, and differentiation, and their dysregulation is a hallmark of many diseases, notably cancer.[1][2][3]

This guide will focus on the use of Western blotting as a cornerstone technique to investigate the phosphorylation status of key proteins within these pathways, providing a direct measure of the compound's inhibitory activity.[4][5] We will also explore alternative techniques to offer a comparative perspective on validation strategies.

The Central Role of Western Blotting in Pathway Validation

Western blotting is a widely adopted and powerful technique for the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate.[6] Its utility in validating the mechanism of a putative kinase inhibitor lies in its ability to resolve and detect changes in the phosphorylation state of target proteins, a direct indicator of kinase activity.[4][7] By examining the levels of both the phosphorylated (active) and total forms of key signaling proteins, researchers can precisely determine the inhibitory effect of a compound.[4]

Signaling Pathways Under Investigation

To validate the hypothetical mechanism of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine, we will focus on two critical signaling pathways:

  • The PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation.[1][2][8] Key proteins for analysis include Akt (also known as Protein Kinase B or PKB) and its downstream targets.[1][9]

  • The MAPK/ERK Pathway: This cascade plays a crucial role in cell proliferation, differentiation, and survival.[3][10] Key proteins for analysis include ERK1/2 (also known as p44/42 MAPK).[7]

dot

Signaling_Pathways cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway RTK_PI3K Receptor Tyrosine Kinase PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) Downstream_Akt Downstream Targets (e.g., GSK-3β, mTOR) Akt->Downstream_Akt phosphorylates RTK_MAPK Receptor Tyrosine Kinase Grb2_SOS Grb2/SOS RTK_MAPK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Downstream_ERK Downstream Targets (e.g., transcription factors) ERK->Downstream_ERK phosphorylates Compound 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine (Hypothesized Inhibitor) Compound->PI3K Compound->Raf

Caption: Hypothesized inhibitory action on the PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for validating the inhibitory effects of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine.

Protocol 1: Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathway Activation

This protocol details the steps for treating cells with the compound, preparing cell lysates, and performing Western blot analysis to assess the phosphorylation status of key signaling proteins.

Materials:

  • Cell culture medium and supplements

  • 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine

  • Growth factor (e.g., EGF, PDGF)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[6]

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours to reduce basal pathway activation.

    • Pre-treat the cells with various concentrations of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine or vehicle control (e.g., DMSO) for 1-2 hours.[4]

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce pathway activation.[4]

  • Cell Lysis:

    • Immediately after stimulation, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer and loading dye.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • To analyze the data, calculate the ratio of the phosphorylated protein to the total protein for each sample. Normalize these ratios to the stimulated control to determine the dose-dependent inhibitory effect of the compound.

dotdot digraph "Western_Blot_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Cell Treatment & Lysis"]; B [label="Protein Quantification"]; C [label="SDS-PAGE"]; D [label="Protein Transfer to Membrane"]; E [label="Blocking"]; F [label="Primary Antibody Incubation"]; G [label="Secondary Antibody Incubation"]; H [label="Detection & Analysis"];

A -> B -> C -> D -> E -> F -> G -> H; }

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine, a compound that, due to its chlorinated and pyridine-containing structure, requires careful management as hazardous waste. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Core Principles of Disposal

The foundational principle for the disposal of this compound is waste minimization.[4] Before commencing any experimental work, researchers should carefully plan their experiments to use the minimum amount of the substance required. However, when disposal is necessary, it must be conducted in a manner that is compliant with all applicable federal, state, and local regulations.[2][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).[1]

  • Safety goggles or a face shield.[6][7]

  • A lab coat.[1]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

2. Waste Collection:

  • Collect all waste materials containing 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine, including residual amounts of the pure compound, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solutions, in a designated hazardous waste container.[1]

  • The container must be made of a material compatible with the chemical and be in good condition, with a secure, leak-proof lid.[5][8]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[1]

  • The label must include the full chemical name: "6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine."[1]

  • Indicate the approximate quantity of the waste.

  • Include the date of accumulation.

  • List any other components mixed in the waste container.

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1][6]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents and acids.[1]

  • Secondary containment should be used to prevent the spread of material in case of a leak.[5]

5. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1]

  • Provide them with all the necessary information about the waste, including its composition and quantity.

  • The most common and recommended method for the disposal of pyridine and chlorinated compounds is high-temperature incineration in a licensed facility.[2]

Decision Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine.

DisposalWorkflow Disposal Workflow for 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Compatible Container ppe->collect_waste label_container Label Container Clearly: 'Hazardous Waste' Full Chemical Name Date & Quantity collect_waste->label_container store_waste Store in a Secure, Well-Ventilated Area with Secondary Containment label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs incineration High-Temperature Incineration (Preferred Method) contact_ehs->incineration end End: Safe and Compliant Disposal incineration->end

Sources

Personal protective equipment for handling 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety by deconstructing the structural liabilities of a molecule before a vial is ever opened. Handling 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine requires moving beyond generic safety data sheets and implementing a targeted, structurally-informed operational plan.

This compound presents a severe dual-threat profile. First, the aminopyridine core acts as a potent blocker of voltage-gated potassium channels, which can lead to profound central nervous system (CNS) hyperexcitability, diaphoresis, and seizures upon systemic exposure[1]. Furthermore, primary aromatic amines undergo N-hydroxylation via hepatic cytochrome P450 enzymes; these metabolites co-oxidize with oxyhemoglobin to form methemoglobin, impairing oxygen transport and causing clinical cyanosis (methemoglobinemia)[2].

Second, the 4-chloro-2-cyclohexylphenoxy substituent drastically increases the molecule's lipophilicity. Highly lipophilic aromatic amines are exceptionally efficient at penetrating the stratum corneum, making dermal absorption a critical and rapid route of toxic exposure[3].

The following guide provides the causality-driven protocols, self-validating engineering controls, and emergency response plans required to handle this compound safely.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic halogenated amines. You must adopt a strict "skin notation" approach to prevent transdermal absorption and aerosol inhalation[3].

PPE CategorySpecification & MaterialCausality / Scientific Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil)Nitrile provides baseline dexterity, but lipophilic halogenated compounds can permeate thin nitrile over time. Butyl rubber offers superior chemical resistance to aromatic amines, preventing breakthrough[4].
Body Protection Disposable Tyvek® suit worn over a standard cotton lab coatPrevents microscopic, highly toxic dust from settling on porous cotton clothing, which could lead to chronic dermal exposure and delayed absorption[5].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Full Face ShieldAminopyridines are severe ocular irritants. A face shield prevents accidental facial contamination during powder transfer or solvent splashing[5].
Respiratory NIOSH-approved N100 or P100 particulate respiratorMandatory if handling outside a closed system. Prevents inhalation of fine crystalline dust, as aromatic amines are highly toxic via the respiratory tract[2].

Operational Workflow & Handling Protocols

Self-Validating Principle: Every handling step must include a verification checkpoint before proceeding to the next phase.

Step 1: Engineering Control Validation Do not initiate handling without verifying primary containment.

  • Action: Conduct all operations inside a certified Class II, Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Validation Check: Use a calibrated anemometer to verify the hood's inward face velocity is between 80–120 feet per minute (fpm) before opening the chemical container.

Step 2: Static Elimination and Weighing Static electricity can cause fine powders of lipophilic amines to aerosolize, bypassing primary containment.

  • Action: Place an anti-static ionizer fan inside the hood, directed at the balance.

  • Action: Weigh the compound using grounded, anti-static disposable spatulas into a pre-tared, sealable glass vial (e.g., a septum-capped Schlenk tube).

  • Validation Check: Ensure the vial is hermetically sealed before removing it from the balance enclosure to transport it to the reaction setup.

Step 3: Closed-System Dissolution

  • Action: Transfer the sealed vial to the primary reaction hood.

  • Action: Perform all solvent additions via a syringe directly through the septum under an inert atmosphere (Nitrogen/Argon).

  • Causality: Avoiding open-air pouring of solvents onto the dry powder prevents micro-splashing and the generation of toxic aerosols.

Workflow Visualization

Workflow N1 Risk Assessment & PPE Donning N2 Weighing in Enclosed Balance N1->N2 Verify Draft/Flow N3 Transfer to Reaction Vessel N2->N3 Anti-static tools N6 Spill / Exposure Protocol N2->N6 If spill occurs N4 Sealed Transport (Secondary Container) N3->N4 Seal vessel N5 Reaction Execution (Inert Atmosphere) N4->N5 Move to hood N7 Decontamination & Waste Segregation N5->N7 Completion N6->N7 Post-cleanup

Fig 1: Safe handling workflow and emergency routing for halogenated aminopyridines.

Emergency Response & Decontamination Plan

Dermal Exposure Protocol:

  • Immediate Action: Strip off contaminated clothing immediately.

  • Critical Constraint: Do not use aggressive organic solvents (like acetone, ethanol, or DMSO) to clean the skin. These solvents act as penetration enhancers and will drive the lipophilic halogenated amine deeper into the tissue.

  • Washing: Wash the affected area with copious amounts of lukewarm water and a mild, non-abrasive soap (or a specialized PEG-based chemical wash) for a minimum of 15 minutes.

Systemic Toxicity Monitoring: Monitor the exposed individual for signs of methemoglobinemia (blue/purplish discoloration of lips and nail beds, headache, fatigue) and CNS toxicity (tremors, agitation, diaphoresis)[1]. If symptoms appear, seek immediate emergency medical attention. Intravenous methylene blue is the standard clinical antidote for severe methemoglobinemia, acting as a cofactor to reduce methemoglobin back to hemoglobin[6].

Surface Decontamination: Decontaminate hood surfaces and reusable equipment using a slightly acidic aqueous solution (e.g., 1–5% acetic acid).

  • Causality: The acid protonates the free amine, converting the lipophilic free base into a water-soluble, non-volatile pyridinium salt. Follow this with a thorough wipe using soapy water, and dispose of all wipes as hazardous solid waste.

Waste Disposal Plan

Because this compound is both a halogenated organic and an aromatic amine, it poses a severe environmental hazard and must not be mixed with general organic waste.

  • Segregation: Isolate all liquid and solid waste (including contaminated gloves, Tyvek suits, and spatulas) into a dedicated "Halogenated Aromatic Amine" waste stream.

  • Labeling: Containers must be explicitly labeled: "Toxic / Environmental Hazard - Contains Halogenated Aminopyridines."

  • Destruction: Dispose of the segregated waste via high-temperature incineration through a licensed hazardous waste contractor. Standard landfill disposal is strictly prohibited due to the environmental persistence of halogenated organics and the aquatic toxicity of aminopyridines[4].

References

  • 5, Environmental Protection Agency (EPA). 2.1, National Institutes of Health (NIH) / PMC.

  • 2, ACS Publications.

  • 6, WikiLectures. 5.3, CDC Stacks. 6.4, Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。